6-Methylisobenzofuran-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXGZAZFHFMWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348595 | |
| Record name | 6-Methylphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72985-23-0 | |
| Record name | 6-Methylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methylisobenzofuran-1(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylisobenzofuran-1(3H)-one, a substituted phthalide derivative. Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on closely related analogs to provide a predictive and practical resource for researchers.
Core Chemical Properties
While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 52134-39-9 | - |
Note: The lack of readily available experimental data for properties such as melting point, boiling point, and solubility underscores the need for further experimental characterization of this compound.
Postulated Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a plausible synthetic route can be devised based on established methods for analogous 6-substituted isobenzofuranones. A potential approach involves the synthesis of 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide, a key intermediate in the synthesis of Mycophenolic acid, which can be adapted.[1] Another versatile method is the domino one-pot synthesis utilizing copper catalysis in water, which offers an environmentally benign route to isobenzofuran-1(3H)-ones.[2]
A proposed synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols for Analogous Compounds
Domino One-Pot Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis[2]
This environmentally friendly method utilizes water as a solvent and a copper catalyst for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.
-
Reaction Components:
-
o-bromobenzyl alcohol derivative
-
Potassium hexacyanoferrate(II) (as a non-toxic cyanide source)
-
Copper(I) iodide (CuI) as the catalyst
-
Imidazole as the ligand
-
Water as the solvent
-
-
Procedure:
-
A mixture of the o-bromobenzyl alcohol, potassium hexacyanoferrate(II), CuI, and imidazole in water is prepared.
-
The reaction mixture is heated and stirred.
-
The reaction proceeds through a domino sequence of intermolecular cyanation, in situ intramolecular nucleophilic attack, and hydrolysis.
-
The product, the corresponding isobenzofuran-1(3H)-one, is then isolated and purified.
-
Synthesis of 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide[1]
This multi-step synthesis highlights a pathway to a structurally related phthalide.
-
Key Steps:
-
Reaction of 2-Allyl-6-formyl-4-methoxycarbonyl-5-pivaloyloxymethyl Resorcinol with 4-(Pivaloyloxy)-2-butynal in the presence of sodium hydride in THF.
-
Reduction of the resulting intermediate with sodium borohydride in methanol.
-
Mesylation of the alcohol followed by reduction with sodium borohydride in DMF.
-
Demethylation using boron trichloride in dichloromethane to yield the final product.
-
Spectral Data of the Isobenzofuranone Core
Specific spectral data for this compound is not available. The following represents typical spectral characteristics of the parent isobenzofuran-1(3H)-one and its derivatives, which can aid in the characterization of the target compound.
| Spectral Data Type | Key Features and Representative Values for Isobenzofuranone Analogs |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methylene protons of the lactone ring (at position 3) usually resonate around 5.0-5.5 ppm. Methyl group protons would be expected in the aliphatic region (around 2.0-2.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the lactone is typically observed around 170 ppm. Aromatic carbons resonate between 120-150 ppm. The methylene carbon at position 3 is usually found around 70 ppm. The methyl carbon would appear in the upfield region (around 20 ppm). |
| IR Spectroscopy | A strong characteristic absorption band for the γ-lactone carbonyl group is expected around 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the phthalide structure. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been conducted on this compound, the isobenzofuranone scaffold is present in numerous biologically active natural products and synthetic compounds.
Recent studies on isobenzofuranone derivatives have revealed potential as:
-
Antidepressant agents: Some derivatives have shown efficacy in treating depression by acting as serotonin reuptake inhibitors.
-
Neuroprotective agents: Certain isobenzofuranones have demonstrated neuroprotective effects in models of ischemic stroke.
The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active isobenzofuranone derivatives, based on their potential as neuroprotective or antidepressant agents.
Caption: Generalized signaling pathway for bioactive isobenzofuranones.
Safety and Handling
Specific safety and handling information for this compound is not available. As a general precaution for a laboratory chemical of unknown toxicity, it should be handled with care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from a supplier if the compound becomes commercially available.[3][4][5][6][7]
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly concerning physical properties and experimental protocols for this compound, is largely based on data from analogous compounds due to a lack of specific experimental results for the target molecule. Researchers should exercise their own judgment and perform necessary validations before relying on this information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
In-depth Technical Guide: 6-Methylisobenzofuran-1(3H)-one (CAS 72985-23-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylisobenzofuran-1(3H)-one, with the CAS number 72985-23-0, is a member of the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. This structural motif is a common feature in a variety of natural and synthetic molecules that exhibit a broad spectrum of biological activities. While specific research on this compound is limited, the broader family of isobenzofuranones has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of the known information regarding this compound, its synthesis, and the biological activities associated with its structural class, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 72985-23-0 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 6-methyl-2-benzofuran-1(3H)-one |
| Synonyms | 6-Methylphthalide |
| Physical Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Synthesis and Characterization
General Synthetic Approaches
Several synthetic routes are commonly employed for the construction of the isobenzofuran-1(3H)-one scaffold. A prevalent method involves the reduction of the corresponding phthalic anhydride or phthalimide derivative. Another approach utilizes the cyclization of 2-halobenzoic acids or their esters.
One documented synthesis for a related compound, 6-methoxyisobenzofuran-1(3H)-one, involved a palladium-catalyzed reaction.[1] This suggests that similar cross-coupling strategies could be a viable route for the synthesis of this compound.
A general synthetic workflow for isobenzofuranone synthesis is depicted below.
References
Elucidation of the Chemical Structure of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 6-Methylisobenzofuran-1(3H)-one. Isobenzofuran-1(3H)-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] A precise understanding of their structure is paramount for the development of novel therapeutics. This document outlines the synthetic protocols, spectroscopic analysis, and logical framework for confirming the molecular architecture of this compound.
Synthesis of Isobenzofuran-1(3H)-one Derivatives
The synthesis of the isobenzofuran-1(3H)-one core can be achieved through various methods. A general and effective approach involves the palladium-catalyzed carbonylation of bromo-benzyl alcohols. For the specific synthesis of a substituted isobenzofuran-1(3H)-one, a common precursor is the corresponding substituted benzoic acid.
Experimental Protocol: Synthesis of a Substituted Isobenzofuran-1(3H)-one (General Procedure)
A representative synthesis for a related compound, 6-methoxyisobenzofuran-1(3H)-one, is detailed below and can be adapted for this compound.[1]
-
Reaction Setup: A 40 ml tube equipped with a magnetic stir bar is charged with Palladium (II) acetate (0.70 mmol), potassium dihydrogen phosphate (21.0 mmol), the corresponding benzoic acid derivative (7.00 mmol), and dibromomethane (28 ml).
-
Reaction Conditions: The tube is sealed with a Teflon cap, and the reaction mixture is stirred at 140 °C for 36 hours.
-
Work-up and Purification: After cooling, the mixture is filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the target compound.
Spectroscopic Data and Structural Confirmation
Table 1: Expected ¹H NMR Spectroscopic Data for this compound (Based on analogous compounds)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 3H | Aromatic Protons |
| ~5.3 | s | 2H | H-3 (CH₂) |
| ~2.4 | s | 3H | 6-Methyl (CH₃) |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (Based on analogous compounds)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-1 (C=O) |
| ~145 | Aromatic C-7a |
| ~138 | Aromatic C-6 |
| ~130-120 | Aromatic C-4,5,7 |
| ~125 | Aromatic C-3a |
| ~69 | C-3 (CH₂) |
| ~21 | 6-Methyl (CH₃) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Values |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 148.05 (Calculated for C₉H₈O₂)[2] |
| Infrared (IR) Spectroscopy | ~1760 cm⁻¹ (C=O, lactone stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition.[4] Electron ionization (EI) is a common method for obtaining the mass spectrum.[5]
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a synthesized compound follows a logical progression of steps to ensure accurate and unambiguous characterization.
References
An In-depth Technical Guide on the Spectroscopic Data of Isobenzofuranones: A Case Study of 6-Methoxyisobenzofuran-1(3H)-one
The isobenzofuran-1(3H)-one core is a recurring motif in numerous biologically active compounds.[1] A thorough understanding of its spectroscopic properties is crucial for the identification, characterization, and development of novel therapeutics based on this scaffold. This technical guide presents a detailed summary of the spectroscopic data and experimental protocols for 6-Methoxyisobenzofuran-1(3H)-one.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-Methoxyisobenzofuran-1(3H)-one.
Table 1: ¹H NMR Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.87 | s | 3H | -OCH₃ |
| 5.26 | s | 2H | -CH₂- |
| 7.22–7.38 | m | 3H | Ar-H |
Solvent: Methanol-d₄, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 56.0 | -OCH₃ |
| 69.7 | -CH₂- |
| 107.7 | Aromatic CH |
| 123.1 | Aromatic CH |
| 123.3 | Aromatic CH |
| 127.3 | Aromatic quat. C |
| 139.1 | Aromatic quat. C |
| 160.8 | Aromatic quat. C-O |
| 171.4 | C=O (lactone) |
Solvent: Methanol-d₄, Spectrometer Frequency: 75 MHz
Table 3: Infrared (IR) Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3003, 2925, 2837 | C-H stretching (aromatic and aliphatic) |
| 1733 | C=O stretching (γ-lactone) |
| 1600, 1585, 1488 | C=C stretching (aromatic) |
| 1267, 1206, 1028 | C-O stretching |
Table 4: Mass Spectrometry Data of 6-Methoxyisobenzofuran-1(3H)-one [1]
| m/z (Calculated) | m/z (Found) | Ion Formula |
| 165.0552 | 165.0608 | [C₉H₉O₃]⁺ |
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of 6-Methoxyisobenzofuran-1(3H)-one.
Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[1]
The synthesis was performed by charging a 40 ml tube with Palladium (II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), 3-methoxy benzoic acid (1064 mg, 7.00 mmol), and dibromomethane (28 ml).[1] The tube was sealed and the reaction mixture was stirred at 140 °C for 36 hours.[1] Following the reaction, the mixture was filtered through a pad of celite. The filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography using a hexane-ethyl acetate (2:1 v/v) solvent system to yield the final product as a white solid.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 300 MHz and 75 MHz, respectively. The sample was dissolved in deuterated methanol (Methanol-d₄). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy [1]
The IR spectrum was recorded to identify the functional groups present in the molecule. The data provided lists selected absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS) [1]
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to determine the exact mass of the synthesized compound. The analysis provided the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
References
The Elusive Natural Occurrence of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide to Its Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. Despite extensive investigation, the unsubstituted this compound has not been reported as a naturally occurring product in the current scientific literature. However, a diverse array of its substituted derivatives are well-documented as secondary metabolites in various fungi and plants. This guide provides a comprehensive overview of these naturally occurring analogues, including their sources, available quantitative data, detailed experimental protocols for their isolation, and insights into their biosynthesis and biological activities.
Natural Occurrence of Substituted this compound Derivatives
While the parent compound remains elusive in nature, several hydroxylated, methoxylated, and otherwise functionalized derivatives of this compound have been isolated and characterized. These compounds are predominantly found in fungal species, particularly those of the genera Aspergillus, Penicillium, and Cephalosporium, as well as in some plants. The following tables summarize the key findings on the natural occurrence of these derivatives.
| Compound Name | Natural Source | Reference |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | [1] |
| 5,7-Dihydroxy-6-methylphthalide | Aspergillus duricaulis | [2] |
| 4-hydroxy-6-methoxy-5-methylphthalide | Aspergillus sp. (marine-derived) | [3] |
| 6-formyl-7-hydroxy-5-methoxy-4-methylphthalide | Hymenaea oblongifolia | [4] |
| 5-hydroxy-7-methoxy-4-methylphthalide | Penicillium crustosum |
Experimental Protocols for Isolation and Characterization
The isolation and structural elucidation of methylphthalide derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported for analogous compounds.
Fungal Culture and Extraction
A common procedure for obtaining fungal metabolites involves the cultivation of the fungal strain on a suitable solid or in a liquid medium, followed by extraction of the secondary metabolites.
-
Fungal Strain: Aspergillus sp. (marine-derived)[3]
-
Cultivation: The fungus is inoculated on a solid rice medium and incubated at 28°C for 30 days.[3]
-
Extraction: The fermented culture and medium are extracted with a mixture of ethyl acetate (EtOAc) and methanol (MeOH).[3]
Chromatographic Purification
The crude extract is then subjected to a series of chromatographic steps to isolate the individual compounds.
-
Initial Fractionation: The crude extract is partitioned and subjected to reduced normal phase silica chromatography.[3]
-
Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is performed using HPLC.[3]
Structure Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.
Biosynthesis of the Phthalide Core
The biosynthesis of phthalides in fungi typically proceeds through a polyketide pathway. A polyketide synthase (PKS) enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE [myskinrecipes.com]
- 3. Phthalide metabolites produced by mangrove endophytic fungus Pestalotiopsis sp. SAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Methylisobenzofuran-1(3H)-one and its Analogs: A Technical Overview for Drug Discovery Professionals
Introduction: The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds. This core structure has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide focuses on the biological activities of 6-Methylisobenzofuran-1(3H)-one and its related analogs, providing an in-depth analysis of their therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this promising area.
Antiproliferative and Cytotoxic Activities
A significant body of research highlights the potential of isobenzofuran-1(3H)-one derivatives as anticancer agents. Various analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Quantitative Data Summary:
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Compound 8 | HL-60 (Leukemia) | IC50 | 21.00 µg/mL | [1] |
| SF295 (Glioblastoma) | IC50 | > 25 µg/mL | [1] | |
| MDA-MB435 (Melanoma) | IC50 | 12.17 µg/mL | [1] | |
| Compound 9 | HL-60 (Leukemia) | IC50 | 3.24 µg/mL | [1] |
| SF295 (Glioblastoma) | IC50 | 10.09 µg/mL | [1] | |
| MDA-MB435 (Melanoma) | IC50 | 8.70 µg/mL | [1] | |
| Compound 16 | K562 (Myeloid Leukemia) | IC50 | 2.79 µM | [1] |
| Compound 18 | K562 (Myeloid Leukemia) | IC50 | 1.71 µM | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2][4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (e.g., DMSO) are included.[1]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[2][4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.[2][4]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity
Certain derivatives of isobenzofuran-1(3H)-one have demonstrated notable activity against various bacterial and fungal strains.
Quantitative Data Summary:
| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| N-(3-phthalidyl) amines | S. aureus | Inhibition | More powerful than against E. coli and C. albicans | [5] |
| Compounds B1-B4 | E. coli, S. aureus, C. albicans | Inhibition | Active | [5] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by using a plate reader.
Neuroprotective Effects
Isobenzofuran-1(3H)-one derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic stroke due to their neuroprotective properties. One of the mechanisms identified is the inhibition of the TWIK-related potassium channel-1 (TREK-1).
Quantitative Data Summary:
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Cpd8l | TREK-1 | IC50 | 0.81 µM | [6] |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion - OGD/R)
The OGD/R model is a widely used in vitro assay to mimic the conditions of ischemic stroke and evaluate the neuroprotective effects of compounds.
Principle: Neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by a period of reoxygenation and glucose restoration, simulating the ischemia and reperfusion phases of a stroke. Cell viability is then assessed to determine the protective effect of a test compound.
Procedure:
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[7]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 4 hours).[7]
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reperfusion (e.g., 24 hours). The test compound is typically added before, during, or after the OGD period.[7]
-
Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell death.
Experimental Protocol: In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion/Reperfusion - MCAO/R)
The MCAO/R model is a common in vivo model of focal cerebral ischemia in rodents that closely mimics human stroke.
Procedure:
-
Animal Preparation: Mice or rats are anesthetized.
-
MCAO Induction: The middle cerebral artery (MCA) is occluded by inserting a filament through the external carotid artery and advancing it to the origin of the MCA. This blocks blood flow to a specific region of the brain.[8][9]
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.[9]
-
Treatment: The test compound can be administered before, during, or after the ischemic insult.
-
Neurological Assessment and Infarct Volume Measurement: Neurological deficits are scored at various time points after reperfusion. At the end of the experiment, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[2]
Antidepressant Activity and Associated Signaling Pathway
Recent studies have identified isobenzofuran-1(3H)-one derivatives as potential novel antidepressants. Their mechanism of action is linked to the inhibition of serotonin reuptake and the modulation of neurotrophic signaling pathways.[10]
Signaling Pathway: BDNF/TrkB Signaling
The brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. Dysregulation of this pathway is implicated in depression. Some isobenzofuran-1(3H)-one derivatives have been shown to enhance the expression of BDNF and TrkB.[10]
Pathway Description:
-
BDNF Binding: BDNF binds to the extracellular domain of the TrkB receptor, leading to its dimerization and autophosphorylation.
-
Downstream Cascades: The activated TrkB receptor recruits and phosphorylates various intracellular signaling proteins, initiating several downstream cascades, including:
-
MAPK/ERK Pathway: Promotes cell growth, differentiation, and survival.
-
PI3K/Akt Pathway: Crucial for cell survival and protein synthesis.
-
PLCγ Pathway: Involved in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing synaptic plasticity.
-
-
Gene Expression: These signaling pathways ultimately lead to the activation of transcription factors, such as CREB, which regulate the expression of genes involved in neuronal function and plasticity.
Caption: Key components of the BDNF/TrkB signaling pathway.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the serotonin transporter (SERT), which is the primary mechanism for clearing serotonin from the synaptic cleft.
Principle: The assay typically uses cells expressing the human serotonin transporter (e.g., JAR cells or transfected HEK293 cells) or synaptosomes prepared from brain tissue. The uptake of radiolabeled serotonin ([³H]5-HT) is measured in the presence and absence of the test compound.[11][12]
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes.
-
Incubation: Incubate the cells/synaptosomes with various concentrations of the test compound and a fixed concentration of [³H]5-HT at 37°C for a defined period.
-
Termination of Uptake: The uptake is terminated by rapid filtration through a glass fiber filter to separate the cells/synaptosomes from the incubation medium.
-
Radioactivity Measurement: The radioactivity retained on the filter, representing the amount of [³H]5-HT taken up, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Other Notable Biological Activities
Derivatives of isobenzofuran-1(3H)-one have also been investigated for a range of other therapeutic applications.
-
Antioxidant Activity: Several derivatives have shown potent radical-scavenging activity in assays such as the DPPH (1,1-diphenyl-2-picryhydrazyl) assay.
-
Anticonvulsant Activity: Some analogs have demonstrated protective effects in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[11]
-
Anti-HIV Activity: Certain isobenzofuran-1(3H)-one derivatives have exhibited inhibitory activity against the human immunodeficiency virus (HIV).
The this compound core represents a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide underscore the potential of this class of compounds in oncology, infectious diseases, and neuroscience. Further structure-activity relationship (SAR) studies and mechanism of action investigations are warranted to optimize the potency and selectivity of these promising molecules for clinical development.
References
- 1. protocols.io [protocols.io]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.scholarena.com [article.scholarena.com]
- 6. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modification of intraluminal middle cerebral artery occlusion/reperfusion model for ischemic stroke with laser Doppler flowmetry guidance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Methylisobenzofuran-1(3H)-one, a valuable building block in organic synthesis. The document details the synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 6-methylphthalide, belongs to the phthalide class of compounds, which are bicyclic lactones. The phthalide core is a common motif in a variety of natural products and pharmacologically active molecules. The targeted synthesis of substituted phthalides like this compound is therefore of significant interest to the fields of medicinal chemistry and drug development. This guide focuses on a reliable and accessible synthetic pathway commencing from commercially available precursors.
Primary Synthesis Pathway: Acid-Catalyzed Lactonization
The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization, or lactonization, of 2-(hydroxymethyl)-5-methylbenzoic acid. This pathway is favored for its efficiency and the relative accessibility of the starting materials.
The overall synthetic transformation can be depicted as follows:
An In-depth Technical Guide to 6-Methylisobenzofuran-1(3H)-one: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, is a valuable scaffold in medicinal chemistry and drug discovery. The isobenzofuran-1(3H)-one core is present in a variety of natural and synthetic molecules exhibiting a wide range of biological activities, including antibacterial, antioxidant, and antidepressant properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols for a proposed synthetic route are presented, along with a summary of its key physicochemical and spectroscopic data. Furthermore, this document explores the broader biological context of the isobenzofuranone scaffold, highlighting its relevance in contemporary drug development.
Introduction
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones featuring a γ-lactone ring fused to a benzene ring.[1] This structural motif is a key pharmacophore in numerous biologically active compounds. The versatility of the phthalide scaffold allows for substitutions on the aromatic ring and the lactone moiety, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.
This compound (also known as 6-methylphthalide) is a specific derivative that has garnered interest as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its chemical structure consists of the fundamental isobenzofuran-1(3H)-one core with a methyl group at the 6-position of the benzene ring.
This whitepaper aims to provide a detailed technical guide on this compound, covering its synthesis, physicochemical properties, and biological significance to support further research and development in this area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 72985-23-0 | [1] |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 6-Methyl-2-benzofuran-1(3H)-one | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound starts from methyl 2,4-dimethylbenzoate. The pathway involves a selective benzylic bromination followed by an intramolecular cyclization.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of structurally similar compounds and represent a viable method for obtaining this compound.
Step 1: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate
-
Materials:
-
Methyl 2,4-dimethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq).
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Remove the carbon tetrachloride under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, methyl 2-(bromomethyl)-4-methylbenzoate, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
Methyl 2-(bromomethyl)-4-methylbenzoate
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the 1,4-dioxane by distillation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x volumes).
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford pure this compound.
-
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data is summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.16). |
| IR | A characteristic strong absorption band for the lactone carbonyl group (around 1760 cm⁻¹). |
Biological Significance and Potential Applications
The isobenzofuran-1(3H)-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. While specific biological studies on this compound are not extensively documented, the broader class of phthalides has shown promise in several therapeutic areas.
-
Antimicrobial Activity: Various phthalide derivatives have demonstrated antibacterial and antifungal properties.
-
Antioxidant Properties: The phenolic nature of some hydroxylated phthalides contributes to their antioxidant effects.
-
Neurological Effects: Certain isobenzofuranones have been investigated for their potential as antidepressant agents, acting as serotonin reuptake inhibitors.
The potential biological activities of the isobenzofuranone scaffold can be conceptualized in a simplified pathway diagram.
Conclusion
This compound represents an important building block in the synthesis of more complex and potentially bioactive molecules. While its own biological profile is yet to be fully elucidated, its structural similarity to a wide range of pharmacologically active phthalides suggests its potential for further investigation. The proposed synthetic route offers a practical approach for its preparation, enabling further studies into its chemical reactivity and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this compound and its derivatives.
References
6-Methylisobenzofuran-1(3H)-one: A Technical Literature Review of the Isobenzofuranone Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on the isobenzofuran-1(3H)-one core, with a focus on synthesizing the current understanding of its chemical properties, synthesis, and biological activities. While specific data for 6-methylisobenzofuran-1(3H)-one is limited, this review leverages data from its close structural analogs to provide a comprehensive overview for researchers and drug development professionals.
Introduction to the Isobenzofuran-1(3H)-one Scaffold
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a bicyclic structure containing a fused benzene ring and a γ-lactone. This core is present in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antibacterial, antioxidant, anticonvulsant, anti-HIV, and neuroprotective agents.[2][3] this compound is a specific derivative of this core, identified by the CAS number 72985-23-0. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Due to the limited publicly available data on this compound, this guide will focus on the properties and reactions of the broader isobenzofuran-1(3H)-one family to provide a foundational understanding for researchers.
Synthesis of Isobenzofuran-1(3H)-ones
Below are detailed experimental protocols for the synthesis of related isobenzofuran-1(3H)-one derivatives, which can be adapted for the synthesis of other analogs.
Proposed Synthesis of this compound
The following diagram illustrates a potential synthetic pathway for this compound, starting from 2,5-dimethylbenzoic acid. This proposed route involves esterification, radical bromination, and subsequent intramolecular cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[2]
A detailed experimental protocol for the synthesis of 6-methoxyisobenzofuran-1(3H)-one is provided as an example of a palladium-catalyzed carbonylation approach.
Materials:
-
Palladium (II) acetate
-
Potassium dihydrogen phosphate
-
3-Methoxybenzoic acid
-
Dibromomethane
-
Magnetic stir bar
-
40 ml tube with a Teflon cap
Procedure:
-
A 40 ml tube equipped with a magnetic stir bar was charged with Palladium (II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), 3-methoxybenzoic acid (1064 mg, 7.00 mmol), and dibromomethane (28 ml).
-
The tube was sealed with a Teflon cap.
-
The reaction mixture was stirred at 140 °C for 36 hours.
-
After cooling, the mixture was filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography (hexane-ethyl acetate 2:1 v/v) to afford the title compound as a white solid.
Chemical and Physical Properties
The known chemical and physical properties of this compound are limited. The following table summarizes the available information.
| Property | Value |
| CAS Number | 72985-23-0 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
Spectroscopic Data of Isobenzofuran-1(3H)-one Analogs
To aid in the characterization of this compound, the following table summarizes spectroscopic data for related analogs.
| Compound | Spectroscopic Data |
| 6-Methoxyisobenzofuran-1(3H)-one [2] | IR (cm⁻¹): 3003, 2925, 2837, 1733, 1600, 1585, 1488, 1454, 1431, 1267, 1206, 1028, 973, 869, 749, 690, 545.¹H NMR (300 MHz, MeOH-d₄) δ: 3.87 (s, 3H), 5.26 (s, 2H), 7.22–7.38 (m, 3H).¹³C NMR (75 MHz, MeOH-d₄) δ: 56.0, 69.7, 107.7, 123.1, 123.3, 127.3, 139.1, 160.8, 171.4.HREIMS m/z (M+H⁺): Calcd for C₉H₈O₃, 165.0552; found: 165.0608. |
| 3-Substituted Isobenzofuran-1(3H)-one Derivatives [4] | Structures confirmed by NMR (one and two-dimensional experiments), IR, and mass spectrometry analysis. |
| 6-Chloro-3-methoxy-3-methyl-isobenzofuran-1(3H)-one [5] | ¹³C NMR data is available. |
Biological and Pharmacological Activities of the Isobenzofuran-1(3H)-one Core
The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds. Research has highlighted its potential in several therapeutic areas.
Antiproliferative and Cytotoxic Activity
Several derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[1][6]
The following workflow illustrates a typical experimental process for evaluating the antiproliferative activity of isobenzofuran-1(3H)-one derivatives.
Caption: General workflow for assessing the antiproliferative activity.
The table below summarizes the cytotoxic effects of some isobenzofuran-1(3H)-one derivatives.
| Compound Derivative | Cancer Cell Line | IC₅₀ Value |
| Compound 16 | K562 (myeloid leukemia) | 2.79 µM |
| Compound 18 | K562 (myeloid leukemia) | 1.71 µM |
| 3-Substituted Derivatives (B1-B4) | S. aureus, E. coli, C. albicans | Good activity at 5mg/ml |
Antimicrobial Activity
Derivatives of isobenzofuran-1(3H)-one have also been shown to possess antimicrobial properties, exhibiting activity against both bacteria and fungi.[4][7][8]
Neuroprotective Activity
Recent studies have explored the potential of isobenzofuran-1(3H)-one derivatives as neuroprotective agents.[3] One study identified derivatives that act as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[3] Inhibition of TREK-1 is a potential therapeutic strategy for ischemic stroke.[3]
The following diagram illustrates the proposed mechanism of neuroprotection via TREK-1 inhibition.
Caption: Proposed neuroprotective mechanism of isobenzofuran-1(3H)-one derivatives.
Conclusion
The isobenzofuran-1(3H)-one core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities, including antiproliferative, antimicrobial, and neuroprotective effects. While specific experimental data on this compound remains limited in the public domain, the extensive research on its analogs provides a strong foundation for future investigations. The synthetic methodologies and biological assays detailed in this guide offer valuable protocols for researchers interested in exploring the therapeutic potential of this versatile class of compounds. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and development.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imjst.org [imjst.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Physical and Chemical Properties of Methylphthalides
A comprehensive resource for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and literature for 6-methylphthalide are scarce. This guide focuses on its well-characterized isomer, 3-methylphthalide (CAS No: 3453-64-3) , to provide a thorough understanding of the core methylphthalide structure. The information presented herein, unless otherwise specified, pertains to 3-methylphthalide and serves as a valuable proxy for understanding the general characteristics of methylphthalides.
Introduction
Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. Methylphthalides, as their name suggests, are phthalide structures bearing a methyl group substituent. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active natural products and their potential as synthetic intermediates. This technical guide provides a detailed overview of the physical, chemical, and biological properties of 3-methylphthalide, offering insights for its application in research and development.
Physical and Chemical Properties
The physical and chemical properties of 3-methylphthalide are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 3453-64-3 | [1] |
| Appearance | Colorless to pale-yellow crystalline solid | [3] |
| Boiling Point | 145-160 °C at 11 Torr | [4] |
| Melting Point | 119-121 °C (for the related compound 3-methylphthalic anhydride) | [1] |
| Solubility | Data not readily available. Expected to be soluble in common organic solvents like DMSO and methanol. | [5] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of 3-methylphthalide. The expected spectral features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 3-position, and the methyl protons. The chemical shifts and coupling constants will be indicative of their chemical environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, the methine carbon at the 3-position, and the methyl carbon. The chemical shift for the carbonyl group is typically in the range of 170-185 ppm.[6]
The IR spectrum of 3-methylphthalide will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone functional group, typically appearing in the region of 1750-1735 cm⁻¹.[7] Other significant peaks will include C-H stretching vibrations for the aromatic and alkyl groups, and C-O stretching vibrations.
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the phthalide structure, likely involving the loss of CO and other fragments from the lactone ring and the alkyl substituent. Phthalate metabolites often show characteristic fragment ions at m/z 121, 147, and 165.[8]
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-methylphthalide, a common route being the reduction of 2-acetylbenzoic acid.
Synthesis of 3-Methylphthalide from 2-Acetylbenzoic Acid
2-Acetylbenzoic acid exists in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methylisobenzofuran-1(3H)-one, which is a direct precursor to 3-methylphthalide.[9][10] The synthesis involves the reduction of this intermediate.
Caption: Synthetic workflow for 3-methylphthalide.
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath to 0 °C. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), in portions while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-methylphthalide.
Biological Activities and Signaling Pathways
While specific data for 3-methylphthalide is limited, its derivative, 3-n-butylphthalide (NBP), has been extensively studied for its significant neuroprotective effects.[11][12][13] These studies provide valuable insights into the potential biological activities of the methylphthalide scaffold.
Neuroprotective Effects
NBP has demonstrated therapeutic potential in models of neurodegenerative diseases and ischemic stroke. Its neuroprotective mechanisms are multi-faceted and include:
-
Anti-inflammatory Action: NBP has been shown to inhibit inflammatory pathways.[11][14]
-
Reduction of Oxidative Stress: It can mitigate mitochondrial oxidative stress.[11][12]
-
Regulation of Apoptosis and Autophagy: NBP plays a role in regulating programmed cell death and cellular recycling processes.[11][13]
-
Resistance to Endoplasmic Reticulum (ER) Stress: It helps in mitigating the cellular stress response originating from the ER.[11]
Modulation of Signaling Pathways
The biological effects of phthalides are often mediated through the modulation of key cellular signaling pathways. Based on studies of NBP, 3-methylphthalide may influence the following pathways:
-
NF-κB Signaling Pathway: NBP has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[14]
-
Nrf2 Signaling Pathway: NBP can activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[13]
The potential interplay of 3-methylphthalide with these pathways in a neuroinflammatory context is depicted in the diagram below.
Caption: Proposed mechanism of 3-methylphthalide's action.
Conclusion
3-Methylphthalide represents a core structure with significant potential for further investigation in drug discovery and development. This technical guide, by consolidating the available physical, chemical, and biological data, primarily through the lens of the well-studied isomer 3-methylphthalide and its derivatives, provides a foundational resource for researchers. The provided experimental protocols and insights into its potential biological mechanisms of action are intended to facilitate future research into this promising class of compounds. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of 6-methylphthalide and other isomers.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. N-Methylphthalimide | 550-44-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Isobenzofuranone Scaffold: A Landscape of Therapeutic Potential
A Technical Guide to the Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of synthetic and natural compounds with a wide array of biological activities. While the specific mechanism of action for 6-Methylisobenzofuran-1(3H)-one is not extensively detailed in publicly available research, the broader family of isobenzofuranone derivatives has been the subject of significant investigation. These studies have revealed diverse mechanisms of action, ranging from neuroprotective and antidepressant effects to antimicrobial and anticancer activities. This guide provides an in-depth overview of the known mechanisms of action for various isobenzofuran-1(3H)-one derivatives, offering insights into the therapeutic potential of this versatile chemical class. Experimental protocols for key assays are detailed, and signaling pathways are visually represented to facilitate a deeper understanding of their molecular interactions.
Introduction to Isobenzofuran-1(3H)-ones
Isobenzofuran-1(3H)-ones are characterized by a γ-lactone ring fused to a benzene ring.[1] This structural motif is a common feature in numerous natural products and synthetic molecules that exhibit significant pharmacological properties.[1][2] The versatility of the isobenzofuranone scaffold allows for substitutions at various positions, leading to a diverse range of biological targets and mechanisms of action. Documented activities for this class of compounds include antibacterial, antioxidant, anticonvulsant, and anti-HIV properties.[1][3] Furthermore, derivatives have been explored as inhibitors of enzymes like monoamine oxidases, which are key targets in the research of neurodegenerative diseases.[1]
Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives
The biological effects of isobenzofuranone derivatives are dictated by the nature and position of their substituents. Below are summaries of the characterized mechanisms of action for several distinct classes of these compounds.
Neuroprotection via TREK-1 Inhibition
Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of the TWIK-related potassium channel-1 (TREK-1).[4] TREK-1 is implicated in regulating neuronal excitability and apoptosis, making it a promising target for neuroprotective therapies in conditions like ischemic stroke.[4]
-
Signaling Pathway: Inhibition of TREK-1 by these derivatives leads to a reduction in potassium efflux, which in turn decreases neuronal hyperpolarization and subsequent apoptosis. This mechanism has been shown to be neuroprotective in cellular and animal models of ischemic injury.[4]
Figure 1. Signaling pathway of neuroprotection by TREK-1 inhibition.
Antidepressant Effects via Serotonin Reuptake Inhibition
A series of novel isobenzofuran-1(3H)-one derivatives have demonstrated potential as antidepressant agents.[5] The primary mechanism for this activity is the inhibition of serotonin (5-HT) reuptake.[5] By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
-
Signaling Pathway: The antidepressant effect of these derivatives is further linked to the recovery of hippocampal neuron damage and an increase in the expression of synaptic-associated proteins such as brain-derived neurotrophic factor (BDNF), Tropomyosin receptor kinase B (TrkB), Postsynaptic density protein 95 (PSD95), and Spinophilin.[5]
Figure 2. Serotonin reuptake inhibition pathway.
Antiproliferative Activity
C-3 functionalized isobenzofuran-1(3H)-ones have shown antiproliferative activity against various cancer cell lines, including lymphoma and myeloid leukemia.[2] While the precise molecular targets are not fully elucidated for all derivatives, the cytotoxic effects suggest interference with critical cellular processes in cancer cells.
Antimicrobial Activity
Derivatives of 3-Substituted Isobenzofuran-1(3-H)-one have demonstrated antimicrobial activity against both bacteria and fungi.[6] The mechanism is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data on Isobenzofuran-1(3H)-one Derivatives
The following tables summarize the available quantitative data for various isobenzofuran-1(3H)-one derivatives.
Table 1: Neuroprotective Activity of TREK-1 Inhibitors [4]
| Compound | TREK-1 IC50 (μM) | Selectivity over other K+, Na+, and TRP channels |
| Cpd8l | 0.81 | >30 fold |
Table 2: Antiproliferative Activity of C-3 Functionalized Derivatives [2]
| Compound | Cell Line | IC50 (μM) |
| 16 | K562 | 2.79 |
| 18 | K562 | 1.71 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of isobenzofuranone derivatives.
In Vitro Serotonin Reuptake Inhibition Assay[5]
-
Cell Culture: Appropriate cell lines expressing the human serotonin transporter (hSERT) are cultured under standard conditions.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded in microplates and incubated.
-
The cells are washed and then incubated with the test compounds or a reference inhibitor (e.g., fluoxetine).
-
A radiolabeled ([³H]) or fluorescent serotonin analog is added to the wells.
-
After an incubation period, the uptake of the labeled serotonin is stopped by washing with ice-cold buffer.
-
The cells are lysed, and the amount of incorporated radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
In Vitro Antiproliferative MTT Assay[2]
-
Cell Culture: Human cancer cell lines (e.g., U937, K562) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated.
Figure 3. Experimental workflow for the MTT assay.
Conclusion and Future Directions
The isobenzofuran-1(3H)-one scaffold represents a highly promising starting point for the development of new therapeutic agents. The diverse mechanisms of action exhibited by its derivatives underscore the potential for this chemical class to address a wide range of diseases. While significant progress has been made in understanding the activities of various substituted isobenzofuranones, the specific mechanism of action of this compound remains an area for future investigation. Further research, including target identification and validation studies, is warranted to fully elucidate the therapeutic potential of this particular compound and to guide the rational design of next-generation isobenzofuranone-based drugs. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors.
References
- 1. This compound|CAS 72985-23-0 [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imjst.org [imjst.org]
Potential Therapeutic Targets of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, belongs to a chemical scaffold of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, the broader isobenzofuran-1(3H)-one core is associated with a diverse range of biological activities. Derivatives of this scaffold have demonstrated potential as antiproliferative, neuroprotective, and antidepressant agents. This technical guide consolidates the available preclinical data on isobenzofuran-1(3H)-one derivatives to infer the potential therapeutic targets and mechanisms of action for this compound. The information presented herein, including quantitative biological data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound class.
Antiproliferative Activity
The isobenzofuran-1(3H)-one scaffold has been identified as a promising framework for the development of novel anticancer agents. Various derivatives have exhibited cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although the precise molecular targets are still under investigation.
Quantitative Data: In Vitro Cytotoxicity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 16 | K562 (myeloid leukemia) | 2.79 | [1] |
| Derivative 17 | K562 (myeloid leukemia) | 1.71 | [1] |
| Derivative 18 | K562 (myeloid leukemia) | >50 | [1] |
| Derivative 16 | U937 (lymphoma) | 10.35 | [1] |
| Derivative 17 | U937 (lymphoma) | 8.99 | [1] |
| Derivative 18 | U937 (lymphoma) | >50 | [1] |
| Etoposide (Control) | K562 (myeloid leukemia) | 0.87 | [1] |
| Etoposide (Control) | U937 (lymphoma) | 0.35 | [1] |
Note: The specific structures of derivatives 16, 17, and 18 are detailed in the cited reference. This data is presented to illustrate the potential of the isobenzofuranone scaffold.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., K562, U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Logical Workflow for Antiproliferative Screening
Caption: Workflow for antiproliferative drug discovery.
Neuroprotective Effects
Isobenzofuran-1(3H)-one derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key pathological feature in various neurodegenerative diseases. The mechanism of action is thought to involve the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant pathways.
Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. Some isobenzofuranone derivatives may exert their neuroprotective effects by activating this pathway.
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to assess the neuroprotective effects of a compound against hydrogen peroxide-induced oxidative stress in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid
-
This compound or its derivatives
-
Hydrogen peroxide (H2O2)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hoechst 33342 and Propidium Iodide (PI)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Differentiation: Seed SH-SY5Y cells and differentiate them with retinoic acid for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.
-
Oxidative Insult: Induce oxidative stress by adding a sub-lethal concentration of H2O2 for a defined period (e.g., 2 hours).
-
ROS Measurement:
-
Wash the cells with PBS.
-
Incubate with DCFH-DA solution in the dark for 30 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
-
Cell Viability Assessment (Nuclear Staining):
-
Stain the cells with Hoechst 33342 (stains all nuclei) and PI (stains nuclei of dead cells).
-
Capture images using a fluorescence microscope and quantify the percentage of PI-positive cells.
-
Antidepressant-like Activity
Certain derivatives of isobenzofuran-1(3H)-one have been investigated for their potential as antidepressant agents. The proposed mechanism involves the inhibition of serotonin reuptake, a well-established target for many clinically used antidepressants. Furthermore, these compounds may promote neuronal plasticity by modulating the expression of neurotrophic factors.
Potential Signaling Pathway: Modulation of Synaptic Plasticity
Chronic stress can lead to a reduction in the expression of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, growth, and synaptic plasticity. Some antidepressant treatments are known to increase BDNF levels. Isobenzofuranone derivatives might exert their antidepressant-like effects by restoring BDNF signaling.[2]
Caption: Proposed antidepressant signaling pathway.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
[3H]-Serotonin
-
Test compound (this compound or derivatives)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine) for 15-30 minutes at 37°C.
-
Radioligand Addition: Add [3H]-Serotonin to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-Serotonin using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-Serotonin uptake (IC50).
Conclusion and Future Directions
The isobenzofuran-1(3H)-one scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. While direct experimental data for this compound is currently lacking, the activities of its derivatives strongly suggest potential in oncology, neurodegenerative disorders, and psychiatry. Future research should focus on the synthesis and biological evaluation of this compound to directly assess its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this compound class for specific molecular targets. Furthermore, in vivo studies in relevant animal models are warranted to validate the promising in vitro findings and to evaluate the pharmacokinetic and safety profiles of these compounds. The information compiled in this guide provides a solid foundation for initiating such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Methylisobenzofuran-1(3H)-one, also known as 6-methylphthalide. The synthesis is presented as a two-step process commencing with the dehydration of 4-methylphthalic acid to form 4-methylphthalic anhydride, followed by the selective reduction of the anhydride to the target isobenzofuranone. This protocol is based on established chemical transformations for analogous compounds.
Chemical Structures and Reaction Scheme
The overall synthesis involves the following transformations:
-
Step 1: Dehydration of 4-methylphthalic acid to 4-methylphthalic anhydride.
-
Step 2: Selective reduction of 4-methylphthalic anhydride to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methylphthalic Anhydride from 4-Methylphthalic Acid
This procedure describes the formation of 4-methylphthalic anhydride through the thermal dehydration of 4-methylphthalic acid. This is a standard method for the preparation of cyclic anhydrides from their corresponding dicarboxylic acids.[1][2]
Materials:
-
4-Methylphthalic acid
-
Acetic anhydride
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphthalic acid.
-
Add an excess of acetic anhydride (approximately 2-3 equivalents).
-
Heat the mixture to reflux (around 140°C) and maintain this temperature for 2-3 hours.
-
Monitor the reaction for the dissolution of the solid and the formation of a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The resulting crude 4-methylphthalic anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexane) or by sublimation.
-
Dry the purified product under vacuum to obtain a white crystalline solid.
Step 2: Synthesis of this compound from 4-Methylphthalic Anhydride
This protocol details the selective reduction of one of the carbonyl groups of 4-methylphthalic anhydride to a methylene group, yielding the desired lactone, this compound. Sodium borohydride is an effective reagent for this transformation.[3][4][5]
Materials:
-
4-Methylphthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or a mixture of THF and methanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane for extraction
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylphthalic anhydride in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis. Yields are based on typical values for analogous reactions reported in the literature.
| Parameter | Step 1: Anhydride Formation | Step 2: Lactone Formation |
| Starting Material | 4-Methylphthalic acid | 4-Methylphthalic anhydride |
| Key Reagents | Acetic anhydride | Sodium borohydride (NaBH₄) |
| Solvent | None (Acetic anhydride as reagent and solvent) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (~140°C) | 0°C to Room Temperature |
| Reaction Time | 2-3 hours | 3-6 hours |
| Typical Molar Ratio | 1 eq. Acid : 2-3 eq. Acetic anhydride | 1 eq. Anhydride : 1.0-1.5 eq. NaBH₄ |
| Product | 4-Methylphthalic anhydride | This compound |
| Typical Yield | >90% | 70-90%[4] |
| Purification Method | Recrystallization or Sublimation | Silica Gel Column Chromatography |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
Asymmetric Synthesis of 6-Methylisobenzofuran-1(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 6-Methylisobenzofuran-1(3H)-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The primary strategy focuses on the enantioselective reduction of the corresponding prochiral ketone, 2-acetyl-5-methylbenzoic acid, to a chiral secondary alcohol, which undergoes subsequent lactonization.
Introduction
This compound, also known as 6-methylphthalide, possesses a chiral center at the C3 position, making enantioselective synthesis crucial for the evaluation of its biological activity. The isobenzofuranone scaffold is a common motif in various natural products and pharmacologically active molecules. The methodologies presented herein are based on established and scalable asymmetric reduction techniques, primarily Asymmetric Transfer Hydrogenation (ATH), which has been successfully applied to structurally similar substrates.
Synthetic Strategies Overview
The synthesis of enantiomerically enriched this compound is centered around the asymmetric reduction of 2-acetyl-5-methylbenzoic acid. Several methods can be employed for this key transformation, each with its own advantages and limitations.
-
Asymmetric Transfer Hydrogenation (ATH): A highly efficient and scalable method that utilizes a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture.
-
Asymmetric Hydrogenation (AH): Employs a chiral catalyst under a hydrogen atmosphere.
-
Enzymatic Reduction: Utilizes enzymes, such as ketoreductases, to achieve high enantioselectivity under mild conditions.
-
Chiral Boron Reagents: Stoichiometric reduction using reagents like (-)-DIP-Cl.
The general synthetic pathway is illustrated below:
Figure 1: General synthetic workflow for the asymmetric synthesis of this compound.
Data Presentation: Comparison of Asymmetric Reduction Methods
The following table summarizes quantitative data for different asymmetric reduction methods, adapted from the synthesis of a closely related analog, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, which is expected to show similar performance for the 6-methyl derivative.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | iPrOH | 50 | >95 | >99 | Highly efficient, low catalyst loading (0.25 mol%), scalable.[1][2] |
| Asymmetric Hydrogenation | RuCl--INVALID-LINK-- | iPrOH | 50 | >95 | 98 | Requires hydrogen gas atmosphere.[1] |
| Enzymatic Reduction | Ketoreductase (KRED) | Buffer | 30 | ~90 | >99 | Green and highly selective method, may require specific enzyme screening.[1] |
| Chiral Boron Reagent | (-)-DIP-Cl (B-chlorodiisopinocampheylborane) | THF | -25 | ~85 | 95 | Stoichiometric use of chiral reagent, less atom-economical for large-scale synthesis.[1] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetyl-5-methylbenzoic acid
This protocol is adapted from the successful synthesis of a similar substrate and is expected to provide high yield and enantioselectivity.[1][2]
Materials:
-
2-Acetyl-5-methylbenzoic acid
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Isopropyl alcohol (iPrOH)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a clean and dry reaction vessel under a nitrogen atmosphere, add 2-acetyl-5-methylbenzoic acid (1.0 eq) and isopropyl alcohol (10 vol).
-
In a separate vessel, prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the RuCl--INVALID-LINK-- catalyst (0.0025 eq) to the reaction vessel.
-
Begin stirring the mixture and heat to 50 °C.
-
Slowly add the formic acid/triethylamine mixture (2.0 eq of formic acid) to the reaction over a period of 1 hour, maintaining the temperature at 50 °C.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with methyl tert-butyl ether (3 x 10 vol).
-
Combine the organic layers and wash with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, (S)-2-(1-hydroxyethyl)-5-methylbenzoic acid, will likely cyclize to (S)-6-Methylisobenzofuran-1(3H)-one upon standing or during workup. To ensure complete lactonization, the crude material can be dissolved in toluene and heated at reflux with a catalytic amount of p-toluenesulfonic acid for 1 hour.
-
Purify the final product by column chromatography on silica gel or by crystallization to obtain enantiomerically pure (S)-6-Methylisobenzofuran-1(3H)-one.
Figure 2: Detailed workflow for the Asymmetric Transfer Hydrogenation protocol.
Mandatory Visualizations
The following diagram illustrates the logical relationship in catalyst and substrate interaction during the asymmetric transfer hydrogenation, leading to the formation of the chiral alcohol intermediate.
Figure 3: Logical relationship in the catalyst-mediated asymmetric reduction step.
These protocols and data provide a comprehensive guide for the asymmetric synthesis of this compound. Researchers are encouraged to optimize reaction conditions for their specific needs.
References
Application Notes and Protocols: 6-Methylisobenzofuran-1(3H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Methylisobenzofuran-1(3H)-one, a key building block in the development of complex organic molecules, including pharmaceutically active compounds. The protocols detailed below are based on established reactivity patterns of the isobenzofuran-1(3H)-one scaffold and serve as a guide for its application in organic synthesis.
Introduction
This compound, a derivative of the phthalide skeleton, is a valuable intermediate in organic synthesis. The isobenzofuran-1(3H)-one core is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at the 6-position offers a handle for further functionalization and influences the electronic properties of the aromatic ring, making it an attractive starting material for the synthesis of diverse molecular architectures. This document outlines key synthetic transformations and detailed experimental protocols for the utilization of this compound as a building block.
Key Synthetic Applications
The primary reactive site of this compound for derivatization is the methylene group at the C3 position. The protons at this position are acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents.
C3-Alkylation and Arylation Reactions
Alkylation and arylation at the C3 position are fundamental transformations for elaborating the structure of this compound. These reactions are typically carried out by deprotonation with a strong base followed by quenching with an electrophile.
Workflow for C3-Functionalization of this compound
Caption: General workflow for the C3-functionalization of this compound.
Table 1: Representative C3-Alkylation/Arylation Reactions
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | LDA | THF | -78 to rt | 2 | 85 |
| 2 | Iodomethane | NaH | DMF | 0 to rt | 3 | 92 |
| 3 | 4-Nitrobenzyl chloride | KHMDS | Toluene | -78 to 0 | 1.5 | 78 |
| 4 | 2-Bromopyridine | n-BuLi | THF/HMPA | -78 | 1 | 65 |
Experimental Protocol: Synthesis of 3-Benzyl-6-methylisobenzofuran-1(3H)-one (Table 1, Entry 1)
-
Preparation of LDA solution: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Anion formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Condensation Reactions with Carbonyl Compounds
The C3-anion of this compound can also undergo condensation reactions with aldehydes and ketones to form 3-alkylidene or 3-arylidene derivatives. These products are valuable intermediates for further synthetic transformations.
Reaction Scheme: Knoevenagel-type Condensation
Caption: Condensation of this compound with carbonyl compounds.
Table 2: Condensation Reactions with Aldehydes
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 6 | 88 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | Toluene | Reflux | 8 | 91 |
| 3 | Cinnamaldehyde | NaOEt | Ethanol | Reflux | 5 | 75 |
| 4 | Furfural | Acetic Anhydride | Pyridine | 100 | 4 | 82 |
Experimental Protocol: Synthesis of 3-(Phenylmethylene)-6-methylisobenzofuran-1(3H)-one (Table 2, Entry 1)
-
Reaction setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Catalyst addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3-(phenylmethylene)-6-methylisobenzofuran-1(3H)-one.
Application in the Synthesis of Bioactive Molecules
Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of biological activities. For instance, certain derivatives have shown potential as inhibitors of specific signaling pathways implicated in cancer. The functionalization of the this compound core allows for the synthesis of libraries of compounds for screening and development of new therapeutic agents.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a synthesized derivative of this compound inhibits a generic kinase signaling pathway, a common target in drug discovery.
Diagram of a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase cascade by a this compound derivative.
Disclaimer: The experimental protocols and quantitative data presented in this document are representative examples based on the known reactivity of the isobenzofuran-1(3H)-one scaffold. These reactions may require optimization for the specific 6-methyl derivative. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: 6-Methylisobenzofuran-1(3H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic aromatic lactones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of the isobenzofuran-1(3H)-one scaffold have demonstrated a wide range of biological effects, including antiproliferative, neuroprotective, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This document provides a detailed overview of the potential applications of 6-Methylisobenzofuran-1(3H)-one in drug discovery, including representative experimental protocols and data from closely related analogs to guide research efforts. While specific data for this compound is limited in publicly available literature, the information presented herein for analogous compounds provides a strong rationale for its investigation as a potential therapeutic agent.
Synthesis of Isobenzofuran-1(3H)-ones
A general synthetic approach to isobenzofuran-1(3H)-ones involves the functionalization of a substituted benzoic acid derivative. The following protocol is a representative synthesis adapted from the preparation of a related compound, 6-fluoro-4-nitroisobenzofuran-1(3H)-one.[4]
General Synthesis Protocol
Objective: To synthesize a 6-substituted isobenzofuran-1(3H)-one.
Materials:
-
Methyl 2-methyl-5-substituted-benzoate (starting material)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Bromination:
-
In a round-bottom flask, dissolve methyl 2-methyl-5-substituted-benzoate in CCl4.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-5-substituted-benzoate.
-
-
Cyclization:
-
Dissolve the crude product from the previous step in a mixture of 1,4-dioxane and water.
-
Reflux the mixture for an extended period (e.g., 4 days), monitoring by TLC.
-
After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure.
-
Extract the residue with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the desired 6-substituted-isobenzofuran-1(3H)-one.
-
Synthesis Workflow
Biological Activities and Potential Applications
Antiproliferative Activity
Several C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This suggests that this compound could be a valuable scaffold for the development of novel anticancer agents.
Table 1: Cytotoxicity of Representative Isobenzofuran-1(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8 (Anacardic acid derivative) | HL-60 (Leukemia) | 21.00 µg/mL | [1] |
| MDA-MB435 (Melanoma) | 12.17 µg/mL | [1] | |
| Compound 9 (Anacardic acid derivative) | HL-60 (Leukemia) | 3.24 µg/mL | [1] |
| SF295 (Glioblastoma) | 10.09 µg/mL | [1] | |
| MDA-MB435 (Melanoma) | 8.70 µg/mL | [1] | |
| Cpd8l | TREK-1 expressing cells | 0.81 | [5] |
Note: The above data is for structurally related compounds and should be considered as indicative of the potential activity of this compound.
Neuroprotective Activity
Isobenzofuran-1(3H)-one derivatives have shown promise in protecting neurons from oxidative stress-induced damage.[2][6] This activity is particularly relevant for the development of treatments for neurodegenerative diseases. One study demonstrated that an isobenzofuran-1(3H)-one derivative, referred to as "compound 1," reduced intracellular reactive oxygen species (ROS) and lipid peroxidation in primary hippocampal neurons.[2]
Anti-inflammatory Activity
Certain benzofuran derivatives have exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests a potential role for this compound in treating inflammatory conditions.
Table 2: Anti-inflammatory Activity of Representative Benzofuran Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1 (from P. crustosum) | NO inhibition in RAW 264.7 cells | 17.31 | [7] |
| Compound 3 (from P. crustosum) | NO inhibition in RAW 264.7 cells | 16.5 | [7] |
Note: The above data is for structurally related benzofuran compounds and serves as a rationale for investigating the anti-inflammatory potential of this compound.
Experimental Protocols
The following are detailed protocols for key assays to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U937, K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assay Workflow
Protocol 2: Neuroprotection Assay (Measurement of Intracellular ROS)
Objective: To assess the ability of this compound to reduce intracellular reactive oxygen species (ROS) in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
This compound
-
Oxidative stress inducer (e.g., H2O2 or 6-OHDA)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture neuronal cells in a suitable plate or dish.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H2O2 or another suitable agent and incubate for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence levels in treated cells to control cells to determine the extent of ROS reduction.
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Potential Mechanism of Action
The diverse biological activities of isobenzofuran-1(3H)-one derivatives suggest they may interact with multiple cellular targets. For instance, the neuroprotective effects could be mediated through the inhibition of pro-apoptotic pathways and the modulation of ion channels like TREK-1.[5] The anti-inflammatory effects may stem from the inhibition of pro-inflammatory enzymes and signaling pathways.
Potential Signaling Pathway Modulation
Conclusion
This compound belongs to a promising class of compounds with a wide array of potential therapeutic applications. Based on the biological activities of its structural analogs, it is a strong candidate for investigation in drug discovery programs targeting cancer, neurodegenerative diseases, and inflammatory disorders. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate the evaluation of this and related compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of the isobenzofuran-1(3H)-one scaffold.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 6-Methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-Methylisobenzofuran-1(3H)-one in various matrices. The methodologies outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its development and application. The following protocols are designed to provide reliable and reproducible results for the determination of this analyte.
Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Primary Use | Routine quantification in simple matrices, purity assessment. | Identification and quantification, suitable for volatile and thermally stable compounds. | High sensitivity and selectivity, ideal for complex matrices and trace-level quantification. |
| Sample Type | Solutions, bulk material, simple extracts. | Volatile extracts, headspace samples. | Biological fluids, complex plant or environmental extracts. |
| Typical LOD | ng-µg/mL | pg-ng/mL | fg-pg/mL |
| Throughput | High | Medium | High |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification. The following is a general workflow for solid and liquid samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 225 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Prepare samples as described in the general sample preparation workflow (Figure 1).
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 148 (molecular ion), 119, 91 (confirming ions) |
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject the prepared standards and samples onto the GC-MS system.
-
Quantification: Generate a calibration curve using the peak area of the primary ion (m/z 148) versus concentration. Use the confirming ions for identity verification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for quantifying this compound in complex biological or environmental matrices at trace levels.
Instrumentation and Conditions:
| Parameter | Value |
| LC-MS/MS System | Sciex Triple Quad 5500 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp | 500 °C |
| MRM Transitions | Precursor Ion (Q1): 149.05 [M+H]+ Product Ion (Q3) for Quantification: e.g., 121.05 Product Ion (Q3) for Confirmation: e.g., 93.05 |
Protocol:
-
Standard and Sample Preparation: Prepare as per the general workflow. The final solvent should be compatible with the initial mobile phase conditions.
-
Analysis: Inject standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve based on the area of the quantification MRM transition. The confirmation transition should be present at the correct ratio to the quantification transition to confirm the analyte's identity.
Data Presentation and Validation
For each method, a full validation should be performed according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized in the table below.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | Analyte specific | Analyte specific | Analyte specific |
| Limit of Quantification (LOQ) | Analyte specific | Analyte specific | Analyte specific |
| Specificity/Selectivity | Assessed by peak purity | Assessed by ion ratios | Assessed by MRM ratios |
Conclusion
The analytical methods described provide a comprehensive framework for the accurate and reliable quantification of this compound. The selection of the most appropriate method will be dictated by the specific analytical needs, including the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the quality and reliability of the generated data.
HPLC analysis of 6-Methylisobenzofuran-1(3H)-one
An Application Note on the HPLC Analysis of 6-Methylisobenzofuran-1(3H)-one
For researchers, scientists, and professionals in drug development, this document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This methodology is crucial for the quantification and purity assessment of this compound, which serves as a significant building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1]
Introduction
This compound belongs to the isobenzofuranone class of compounds, which are known for their diverse biological activities.[2] Accurate and reliable analytical methods are essential for the quality control and characterization of these compounds and their derivatives. HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a powerful technique for the selective and sensitive analysis of such molecules.[3] This application note outlines a general yet robust HPLC method suitable for the analysis of this compound.
Quantitative Data Summary
Table 1: Representative Chromatographic Performance for Related Benzofuran Derivatives [3]
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999 |
Table 2: Representative Method Sensitivity for Related Benzofuran Derivatives [3]
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL |
| Benzofuran-2-ylmethanethiol | 1-10 ng/mL | 5-30 ng/mL |
| Carbofuran | 1.31 µg/mL | 3.97 µg/mL |
Experimental Protocols
This section details the methodology for the .
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as acetonitrile or methanol.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of acetonitrile or methanol and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.[3]
-
Working Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the expected calibration range.[3]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[3]
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector or a mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]
-
HPLC System: A quaternary or binary pump HPLC system with a degasser, autosampler, and column oven.
-
Column: A reverse-phase column such as a Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.[4][5]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water is recommended. To improve peak shape and resolution, a small amount of acid, such as 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid, should be added to the aqueous phase.[4][5][6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection:
Table 3: Suggested HPLC Gradient Program
| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 30 | 70 |
| 10 | 95 | 5 |
| 12 | 95 | 5 |
| 12.1 | 30 | 70 |
| 15 | 30 | 70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the .
Caption: Workflow for the .
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key stages in the analytical method.
Caption: Logical flow of the analytical procedure.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols: NMR Spectroscopy of 6-Methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylisobenzofuran-1(3H)-one, also known as 6-methylphthalide, is a substituted derivative of isobenzofuranone. The isobenzofuranone core is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This document provides a detailed guide to the NMR spectroscopy of this compound, including predicted spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.
Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimentally acquired and assigned ¹H and ¹³C NMR data for this compound. The data presented in the following tables are predicted values based on established NMR prediction algorithms and analysis of structurally similar compounds. These values should be used as a guide for spectral interpretation and are not a substitute for experimental verification.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. The predictions were performed in deuterochloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 5.31 | s | - | 2H |
| H4 | 7.70 | d | 7.8 | 1H |
| H5 | 7.35 | s | - | 1H |
| H7 | 7.50 | d | 7.8 | 1H |
| CH₃ | 2.45 | s | - | 3H |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 171.5 |
| C3 (CH₂) | 69.5 |
| C3a | 149.0 |
| C4 | 125.0 |
| C5 | 135.0 |
| C6 | 140.0 |
| C7 | 129.0 |
| C7a | 126.0 |
| CH₃ | 21.5 |
Structural Assignment
The numbering of the atoms in this compound for the correlation of NMR signals is depicted in the following diagram.
Caption: Structure and atom numbering of this compound.
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR spectra of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover all proton signals.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 200-240 ppm will encompass the chemical shifts of all carbon atoms in the molecule.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
NMR Analysis Workflow
The general workflow for NMR analysis of a small molecule like this compound is outlined below.
Application Notes and Protocols for In Vitro Evaluation of 6-Methylisobenzofuran-1(3H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran-1(3H)-ones, a class of γ-lactones fused to a benzene ring, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives of this scaffold have demonstrated a wide range of effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document provides a comprehensive set of application notes and detailed in vitro protocols to guide the investigation of the biological activities of a specific analogue, 6-Methylisobenzofuran-1(3H)-one .
While specific experimental data for this compound is limited in publicly available literature, the protocols outlined herein are based on established assays for characterizing the activities commonly associated with the isobenzofuranone core structure. These assays will enable researchers to elucidate the potential therapeutic value of this compound.
Antiproliferative and Cytotoxic Activity
A prominent activity of isobenzofuranone derivatives is their ability to inhibit the proliferation of cancer cells.[1] The following assays are fundamental for assessing the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.
Data Presentation: Antiproliferative Activity of Isobenzofuranone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isobenzofuran-1(3H)-one derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 1 | U937 (Lymphoma) | MTT | >100 | [1] |
| Derivative 2 | K562 (Myeloid Leukemia) | MTT | >100 | [1] |
| Derivative 3 | U937 (Lymphoma) | MTT | 85.3 | [1] |
| Derivative 4 | K562 (Myeloid Leukemia) | MTT | 70.1 | [1] |
| Derivative 5 | U937 (Lymphoma) | MTT | 25.4 | [1] |
| Derivative 6 | K562 (Myeloid Leukemia) | MTT | 30.2 | [1] |
Experimental Protocols
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a selected cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[2][3][4][5][6] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3 and -7.
Principle: Caspases are a family of proteases that play a key role in apoptosis. This assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, releasing aminoluciferin that is then used by luciferase to generate a luminescent signal.[1][7][8][9][10]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Protocol:
-
Prepare cells and treat with this compound as described in the MTT assay protocol.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence of treated cells to untreated controls.
Objective: To determine the effect of this compound on the cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13][14]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution.
Anti-inflammatory Activity
Isobenzofuranone derivatives have been reported to possess anti-inflammatory properties. The following assays can be used to evaluate the potential of this compound to modulate inflammatory responses.
Data Presentation: Anti-inflammatory Activity of Isobenzofuranone Derivatives
The following table presents the IC50 values of various isobenzofuranone derivatives in inhibiting nitric oxide (NO) production, a key inflammatory mediator.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | RAW 264.7 | NO Inhibition | 17.31 | [15] |
| Benzofuran Derivative 3 | RAW 264.7 | NO Inhibition | 16.5 | [15] |
Experimental Protocols
Objective: To measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: NO production is a hallmark of inflammation. In this assay, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[16][17][18][19][20] The Griess reaction is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring its absorbance at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Objective: To assess the ability of this compound to inhibit the activity of COX-1, COX-2, and LOX enzymes, which are key enzymes in the inflammatory pathway.[21][22][23][24][25][26][27][28][29][30]
Principle: These assays typically measure the enzymatic conversion of a substrate (e.g., arachidonic acid for COX, linoleic acid for LOX) to its product in the presence and absence of the test compound. Inhibition is determined by a decrease in product formation, which can be measured using various methods, including spectrophotometry or ELISA.
Note: Commercially available kits are recommended for these assays as they provide standardized reagents and protocols.
Antioxidant Activity
Many isobenzofuranone derivatives exhibit antioxidant properties, which can contribute to their other biological activities.
Data Presentation: Antioxidant Activity of Isobenzofuranone Derivatives
The following table shows the DPPH radical scavenging activity (IC50) of some isobenzofuranone derivatives.
| Compound ID | Assay Type | IC50 (µg/mL) | Reference |
| Isobenzofuranone Derivative A | DPPH | 25.8 | [31] |
| Isobenzofuranone Derivative B | DPPH | 32.1 | [31] |
Experimental Protocol
Objective: To evaluate the free radical scavenging activity of this compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution.[12][15][32][33][34][35] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control (100 µL of DPPH solution and 100 µL of methanol) and a blank (200 µL of methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value.
-
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key cellular signaling pathways.
Relevant Signaling Pathways
Based on the known activities of isobenzofuranone derivatives, the following signaling pathways are of particular interest:
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.[36][37][38][39][40]
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.[31][41][42][43][44]
-
PI3K-Akt Signaling Pathway: Plays a crucial role in cell survival, growth, and proliferation.[45][46][47][48][49]
Disclaimer
The provided protocols are intended as a guide and may require optimization based on the specific cell lines, reagents, and equipment used. It is essential to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The quantitative data presented is for isobenzofuranone derivatives and should be used as a reference for potential activity, not as a direct measure of the activity of this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. nanocellect.com [nanocellect.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. academicjournals.org [academicjournals.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. bio-protocol.org [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. marinebiology.pt [marinebiology.pt]
- 36. researchgate.net [researchgate.net]
- 37. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. NF-κB Signaling Pathway Diagram [scispace.com]
- 39. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 40. NF-κB - Wikipedia [en.wikipedia.org]
- 41. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 42. researchgate.net [researchgate.net]
- 43. creative-diagnostics.com [creative-diagnostics.com]
- 44. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 45. researchgate.net [researchgate.net]
- 46. researchgate.net [researchgate.net]
- 47. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 48. cusabio.com [cusabio.com]
- 49. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 6-Methylisobenzofuran-1(3H)-one as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-Methylisobenzofuran-1(3H)-one, a versatile heterocyclic compound, and its role as a crucial intermediate in the synthesis of pharmaceutically active molecules. The document outlines its applications, key synthetic protocols, and potential mechanisms of action for derived therapeutics.
Introduction
This compound, also known as 6-methylphthalide, belongs to the isobenzofuran-1(3H)-one class of compounds. This structural motif is present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticonvulsant properties. Due to its reactive nature, this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its derivatives have been investigated for various therapeutic applications, including oncology and neuroscience.
A notable example of the utility of a closely related analog is (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a key chiral intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor used in cancer therapy. Furthermore, isobenzofuran-1(3H)-one derivatives have been explored as potential antidepressant agents and as selective inhibitors of the TREK-1 potassium channel, a target for neuroprotective drugs.[1]
Pharmaceutical Applications
The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry. While direct pharmaceutical applications of this compound are an active area of research, its derivatives have shown significant promise in several therapeutic areas:
-
Oncology: As exemplified by the synthesis of Lorlatinib from a fluorinated analog, the phthalide core is instrumental in constructing complex macrocyclic inhibitors of protein kinases, which are critical targets in cancer treatment.
-
Neuroscience: Derivatives of isobenzofuran-1(3H)-one have been designed and synthesized as potential antidepressants.[2] These compounds have shown in-vitro inhibition of serotonin reuptake, a key mechanism for treating depression.[2] Additionally, the isobenzofuran-1(3H)-one core has been identified in molecules designed as selective inhibitors of the TREK-1 (TWIK-related potassium channel 1), which is implicated in neuroprotection and could be a target for treating ischemic stroke.[1]
-
Antimicrobial and Anti-inflammatory Agents: The inherent biological activity of the phthalide ring system makes it a candidate for the development of novel antimicrobial and anti-inflammatory drugs.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its potential application in the synthesis of a pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 6-methoxyisobenzofuran-1(3H)-one.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Methyl-2-formylbenzoic acid
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reduction of the Aldehyde: In a round-bottom flask, dissolve 4-methyl-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Method A (Sodium Borohydride): Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Method B (Catalytic Hydrogenation): Add 10% Palladium on carbon (0.05 eq) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For Method A: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 60-75% |
| Purity | >95% (by NMR and HPLC) |
| Appearance | White to off-white solid |
Protocol 2: Representative Synthesis of a Pharmaceutical Intermediate from this compound
This protocol illustrates a hypothetical transformation of this compound into a more complex intermediate, drawing parallels from the synthesis of isobenzofuran-1(3H)-one derivatives with antidepressant activity.[2]
Reaction Scheme:
Caption: Functionalization of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Piperazine (or other desired amine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Bromination: In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate under reduced pressure.
-
Amination: Dissolve the crude bromo-intermediate in dichloromethane. Add piperazine (2.0 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amine-functionalized intermediate.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 40-60% (over two steps) |
| Purity | >95% (by NMR and HPLC) |
| Appearance | Pale yellow oil or solid |
Signaling Pathway
As research has indicated that isobenzofuran-1(3H)-one derivatives can act as serotonin reuptake inhibitors, a potential mechanism of action for antidepressant drug candidates derived from this compound is the modulation of serotonergic signaling.
References
- 1. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Methylphthalide Derivatives in Agrochemical Synthesis: A Focus on Antifungal Agents
Introduction
The escalating challenge of resistance to existing agrochemicals necessitates the continuous exploration of novel chemical scaffolds for the development of effective and sustainable crop protection agents. Phthalides, a class of bicyclic lactones, have emerged as a promising structural motif in the design of new bioactive molecules. While direct applications of 6-methylphthalide in agrochemical synthesis are not extensively documented, its structural analogues, particularly 6-substituted-3-butylphthalide derivatives, have demonstrated significant potential as potent antifungal agents against a range of phytopathogenic fungi. This application note details the synthesis and antifungal activity of key 6-substituted phthalide derivatives, providing a basis for further research and development in this area. The synthetic protocols provided are based on established chemical transformations and offer a pathway to access these promising agrochemical candidates.
Antifungal Activity of 6-Substituted-3-Butylphthalide Derivatives
Research has shown that modifications at the 6-position of the 3-butylphthalide scaffold can lead to compounds with significant fungicidal properties. The following table summarizes the in vitro antifungal activity (EC50) of two key derivatives against several important plant pathogens.[1][2]
| Compound | Fungal Species | EC50 (µg/mL) |
| 3-butyl-6-nitro-2-benzofuran-1(3H)-one | Fusarium solani (FS) | 6.6 |
| Fusarium oxysporum (FO) | 9.6 | |
| Fusarium graminearum (FG) | 16.0 | |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Botrytis cinerea (BC) | 6.3 |
| Phytophthora capsici (PO) | 5.9 | |
| Valsa mali (VM) | 10.0 | |
| Sclerotinia sclerotiorum (SS) | 4.5 | |
| Alternaria solani (AS) | 8.4 |
Experimental Protocols
The following protocols describe a potential synthetic route to the target antifungal compounds, starting from the precursor 3-n-butylphthalide.
Protocol 1: Synthesis of 3-n-Butylphthalide
This protocol is based on the reduction of 2-pentanoylbenzoic acid, which can be synthesized from phthalic anhydride and valeric acid.
Materials:
-
2-Pentanoylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-pentanoylbenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-n-butylphthalide by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the pure product and evaporate the solvent to yield 3-n-butylphthalide as an oil.
Protocol 2: Synthesis of 3-butyl-6-nitro-2-benzofuran-1(3H)-one
This protocol describes the nitration of 3-n-butylphthalide.
Materials:
-
3-n-Butylphthalide
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-n-butylphthalide with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3-n-butylphthalide, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the resulting mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-butyl-6-nitro-2-benzofuran-1(3H)-one.
Protocol 3: Synthesis of 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one
This protocol outlines a potential pathway involving further nitration and subsequent functional group manipulation, which may require optimization.
Materials:
-
3-butyl-6-nitrophthalide
-
Fuming nitric acid
-
Acetic anhydride
-
Sodium nitrite
-
Copper(II) sulfate
-
Sulfuric acid
-
Water
Procedure: Note: This is a proposed multi-step sequence that may require significant optimization.
-
Hydroxylation (via Diazotization): A common method to introduce a hydroxyl group is via a diazonium salt. This would first require reduction of the nitro group to an amine, followed by diazotization and hydrolysis.
-
Alternatively, a direct hydroxylation method could be explored, though this is often less selective.
-
Nitration of the Hydroxylated Intermediate: The resulting 3-butyl-6-hydroxyphthalide would then be subjected to a second nitration step. Due to the activating nature of the hydroxyl group, this nitration would need to be performed under carefully controlled conditions to achieve the desired regioselectivity at the 5-position. A milder nitrating agent or different reaction conditions may be necessary compared to Protocol 2.
Protocol 4: In Vitro Antifungal Bioassay
This protocol describes a general method for evaluating the antifungal activity of the synthesized compounds against phytopathogenic fungi.
Materials:
-
Synthesized phthalide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Selected phytopathogenic fungal strains
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA to approximately 45-50 °C and add the test compounds from the stock solutions to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate containing DMSO at the same concentration used for the test compounds.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Visualizations
The following diagrams illustrate the synthetic pathways for the target antifungal compounds.
Caption: Synthetic pathway to 3-butyl-6-nitro-2-benzofuran-1(3H)-one.
Caption: Proposed synthetic pathway to 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one.
Caption: General experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for Cell-Based Assays Involving 6-Methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran-1(3H)-one, a core structural motif, is present in a variety of natural and synthetic compounds exhibiting a wide range of biological activities.[1][2] Derivatives of this scaffold have been reported to possess antiproliferative, neuroprotective, antimicrobial, and antifungal properties.[1][3][4][5][6] The diverse functionalities of isobenzofuran-1(3H)-one derivatives make them promising candidates for investigation in drug discovery and development.
This document provides detailed application notes and protocols for conducting cell-based assays with 6-Methylisobenzofuran-1(3H)-one, a specific derivative of this class. The protocols outlined below are designed to assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines. While specific quantitative data for this compound is not extensively available in public literature, the provided methodologies are based on established assays for analogous compounds.
Potential Applications
-
Anticancer Drug Screening: Evaluation of the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.
-
Mechanism of Action Studies: Investigation of the cellular pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with other isobenzofuran-1(3H)-one derivatives to identify key structural features for biological activity.
Data Presentation: Cytotoxic Activity of Isobenzofuran-1(3H)-one Derivatives
To provide a reference for the potential potency of the isobenzofuran-1(3H)-one scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines, as reported in the literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(2,6-Dihydroxyphenyl)-isobenzofuran-1(3H)-one (16) | K562 | 2.79 | Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones (Molecules)[1] |
| 3-(2-Hydroxy-6-methoxyphenyl)-isobenzofuran-1(3H)-one (18) | K562 | 1.71 | Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones (Molecules)[1] |
| 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (18) | NALM6 | 5.24 | Synthesis, molecular properties prediction and cytotoxic screening... (PubMed)[7] |
| 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (18) | K562 | 8.83 | Synthesis, molecular properties prediction and cytotoxic screening... (PubMed)[7] |
| 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (18) | HL-60 | 13.5 | Synthesis, molecular properties prediction and cytotoxic screening... (PubMed)[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., K562, U937, or other relevant line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., Etoposide).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization of Formazan:
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imjst.org [imjst.org]
- 4. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis, molecular properties prediction and cytotoxic screening of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Methylisobenzofuran-1(3H)-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges and improve yields in the synthesis of 6-Methylisobenzofuran-1(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and related phthalides?
A1: Common and effective strategies for synthesizing the isobenzofuran-1(3H)-one core include:
-
Palladium-Catalyzed Carbonylation/Lactonization: This method involves the reaction of a substituted benzoic acid with a carbon source, often in the presence of a palladium catalyst at high temperatures. A similar synthesis for 6-Methoxyisobenzofuran-1(3H)-one reported a yield of 59%.[1]
-
Domino One-Pot Copper-Catalysis: A highly efficient and environmentally friendly route starting from o-bromobenzyl alcohols. This process involves a copper-catalyzed cyanation, followed by in-situ cyclization and hydrolysis. It can achieve yields of up to 96% and uses water as a solvent.[2]
-
Electrochemical C-H Lactonization: This modern approach involves the direct intramolecular cyclization of 2-alkylbenzoic acids (such as 2,5-dimethylbenzoic acid) using an electrochemical cell. It is an atom-economical method for creating the phthalide ring.[3]
-
Reduction of 2-Acylarylcarboxylates: This involves the reduction of a keto-acid precursor. Asymmetric transfer hydrogenation can be used to produce chiral 3-substituted phthalides.[3][4]
Q2: My reaction yield is consistently low. What are the primary causes?
A2: Low yields in phthalide synthesis can typically be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion.[5] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side Reactions: The formation of byproducts, such as uncyclized intermediates (e.g., the corresponding benzoic acid or benzyl alcohol), can significantly reduce the yield of the desired product.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can interfere with catalysts and reagents, leading to side reactions or incomplete conversion.[6] Using high-purity reagents and anhydrous solvents (when required) is essential.
-
Atmospheric Contamination: Many organometallic catalysts (e.g., Palladium or Copper-based) are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can be critical.[6]
-
Product Degradation: The desired this compound may be unstable under the harsh reaction conditions (e.g., high temperature or prolonged reaction times), leading to decomposition.[6]
Q3: How can I effectively purify the crude this compound?
A3: Purification is critical for obtaining a high-purity product and accurate yield determination. Common techniques include:
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the target compound from unreacted starting materials and byproducts. A typical eluent system is a gradient of hexane and ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Aqueous Wash: Washing the crude organic extract with aqueous solutions (e.g., saturated sodium bicarbonate to remove acidic impurities, or brine) can help remove unwanted materials before final purification.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the catalyst has not been deactivated by air or moisture. Use fresh catalyst and proper inert atmosphere techniques. |
| Suboptimal Temperature | Optimize the reaction temperature. Run small-scale trials at slightly lower and higher temperatures to find the optimal condition.[6] | |
| Incorrect Reagents | Verify the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, MS). | |
| Multiple Spots on TLC (Low Yield of Desired Spot) | Side Reactions | Lower the reaction temperature or reduce the reaction time. Consider using a more selective catalyst or different solvent system. |
| Starting Material Degradation | If starting materials are unstable, consider adding them slowly to the reaction mixture or generating them in situ. | |
| Product Lost During Workup | Emulsion Formation | During aqueous extraction, emulsions can trap the product. Add brine to help break the emulsion or filter the mixture through celite. |
| Product Volatility | If the product is volatile, avoid concentrating under high vacuum or at elevated temperatures for extended periods. | |
| Inefficient Extraction | Ensure the pH of the aqueous layer is optimal for extracting the product into the organic phase. Perform multiple extractions with the organic solvent. |
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes key quantitative data from plausible synthetic routes for isobenzofuran-1(3H)-ones, which can be adapted for this compound.
| Parameter | Method A: Pd-Catalyzed Lactonization [1] | Method B: Cu-Catalyzed Domino Reaction [2] |
| Starting Material | 2-Bromo-5-methylbenzoic Acid | 2-Bromo-5-methylbenzyl Alcohol |
| Key Reagents | Palladium(II) Acetate, K₂HPO₄, Dibromomethane | Copper(I) Iodide, Imidazole, K₄[Fe(CN)₆] |
| Solvent | Dibromomethane | Water |
| Temperature | 140 °C | 100-120 °C |
| Reaction Time | 36 hours | 12-24 hours |
| Reported Yield Range | ~59% (for 6-methoxy analog) | Up to 96% |
| Key Advantages | Utilizes readily available benzoic acid derivatives. | High yield, uses water as a green solvent. |
| Key Disadvantages | High temperature, long reaction time, hazardous solvent. | Requires synthesis of the benzyl alcohol precursor. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
(Adapted from the synthesis of 6-Methoxyisobenzofuran-1(3H)-one[1])
-
Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid (1.0 mmol), Palladium(II) acetate (0.10 mmol, 10 mol%), and potassium dihydrogen phosphate (3.0 mmol).
-
Reagent Addition: Add dibromomethane (4 mL) to the tube.
-
Reaction Conditions: Seal the tube with a Teflon cap and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 36 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove insoluble salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford the title compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Pd-catalyzed synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.[6]
References
- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]
- 3. Phthalide synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Methylisobenzofuran-1(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | Compound instability on silica gel: The lactone ring may be sensitive to the acidic nature of standard silica gel, leading to degradation. | - Use Neutralized Silica Gel: Pre-treat silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Switch to a Different Stationary Phase: Consider using neutral alumina or a reversed-phase silica gel (C18) for purification. - Minimize Contact Time: Run the column efficiently and avoid letting the compound sit on the column for extended periods. |
| Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound, causing it to remain on the column or co-elute with impurities. | - Optimize the Solvent System using TLC: Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf value of ~0.3-0.4). - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the target compound and separate it from impurities. | |
| Co-eluting Impurities | Similar Polarity of Impurities: Starting materials, by-products, or isomers may have similar polarity to this compound. | - High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can offer superior separation. - Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing impurities. - Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can effectively separate compounds with very similar polarities.[1] |
| Compound Decomposition During Purification | Hydrolysis of the Lactone Ring: The presence of acidic or basic conditions can lead to the opening of the lactone ring. | - Use Neutral pH Conditions: Ensure all aqueous solutions used during workup and purification are buffered to a neutral pH (around 6-7.5).[1] - Avoid Strong Acids and Bases: Be cautious during extraction and purification steps to avoid exposure to strong acids or bases.[1] |
| Thermal Instability: The compound may be sensitive to high temperatures. | - Solvent Removal at Reduced Pressure: Evaporate solvents under reduced pressure (rotary evaporation) at a low temperature. - Avoid Excessive Heating: When performing reactions or recrystallizations, use the minimum temperature necessary. | |
| Oily Product Instead of a Solid | Residual Solvent: Trace amounts of solvent can prevent the product from solidifying. | - High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. - Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble. The product should precipitate as a solid. |
| Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization. | - Re-purify the Product: Subject the oily product to another round of purification, such as column chromatography or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot a difficult purification of this compound?
A1: The initial step is to analyze the purity of your sample at each stage of the synthesis and purification process.[1] Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify where product loss or the introduction of impurities is occurring.[1] This will enable you to pinpoint the problematic step in your protocol.[1]
Q2: How can I improve the separation of this compound from a very close-running impurity on TLC?
A2: For closely eluting spots, consider changing the solvent system to one with a different polarity or selectivity. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, if the compound is stable) can significantly alter the separation. If optimizing TLC does not provide adequate separation, preparative HPLC is a more powerful technique for resolving closely related compounds.
Q3: My purified this compound appears to be degrading upon storage. How can I prevent this?
A3: Lactones can be susceptible to hydrolysis and oxidation.[1] To enhance stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer). Protecting the sample from light by using an amber vial can also prevent degradation.[1]
Q4: Can I use crystallization to purify this compound?
A4: Yes, crystallization can be a very effective purification method if a suitable solvent system can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions.
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
This protocol outlines a general procedure for purifying this compound using column chromatography.
-
Preparation of the Column:
-
Choose an appropriate stationary phase (e.g., silica gel for normal-phase chromatography).[1]
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the optimized solvent system, starting with a low polarity.
-
If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Compound:
Protocol 2: Crystallization for this compound Purification
This protocol describes the steps for purifying this compound by crystallization.[1]
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure this compound in a few drops of a potential crystallization solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling.
-
-
Dissolution:
-
Place the impure this compound in a clean Erlenmeyer flask.[1]
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under a vacuum to remove any remaining solvent.
-
Data Presentation
Table 1: Hypothetical Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Column Chromatography | 85 | 95 | 70 | Good for removing baseline impurities. |
| Preparative HPLC | 95 | >99 | 85 | Effective for separating closely related isomers. |
| Crystallization | 90 | 98 | 60 | Dependent on finding a suitable solvent. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in purification.
References
Technical Support Center: Synthesis of 6-Methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 6-Methylisobenzofuran-1(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.
Route 1: From 2,5-Dimethylbenzoic Acid via Bromination and Cyclization
A common and cost-effective route to this compound involves the radical bromination of 2,5-dimethylbenzoic acid to form 2-(bromomethyl)-5-methylbenzoic acid, followed by intramolecular cyclization.
-
Question: My radical bromination of 2,5-dimethylbenzoic acid with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) results in a low yield of the target compound and a mixture of several byproducts. How can I improve the selectivity?
-
Answer: The radical bromination of 2,5-dimethylbenzoic acid is known to produce a mixture of products. The primary side reactions include over-bromination and premature cyclization. The choice of reaction conditions, particularly the solvent and the initiation method, is critical for maximizing the yield of the desired monobrominated product.
Potential Side Products:
-
Dibrominated byproduct: 2,5-bis(bromomethyl)benzoic acid
-
Tris-brominated byproduct
-
Premature lactone formation: this compound
Troubleshooting Strategies:
-
Solvent Selection: The solvent plays a crucial role in the product distribution. Acetonitrile (ACN) under photochemical conditions has been shown to be effective in minimizing side reactions. Solvents like benzene may promote the formation of the tris-brominated byproduct.[1][2]
-
Initiation Method: Photochemical initiation (e.g., using a UV lamp at 365 nm) at room temperature can be more selective than thermal initiation (heating with AIBN).[1][2] Thermal conditions can lead to the formation of the undesired lactone as a side product due to the nucleophilic attack of the carboxylic acid on the newly formed benzyl bromide.
-
Reaction Temperature: Lowering the reaction temperature can suppress the rate of side reactions, particularly the intramolecular cyclization to the lactone.
-
Stoichiometry of NBS: Use of a slight excess of NBS is common, but a large excess should be avoided to minimize over-bromination.
Quantitative Data on Product Distribution in Different Solvents:
-
| Solvent | Initiation | Temperature (°C) | Product Ratio (Desired:Side Products) | Reference |
| Acetonitrile | Thermal (AIBN) | Reflux | 53:47 (Dibrominated:Lactone) | |
| o-Dichlorobenzene | Thermal (AIBN) | 105 | 34:55:11 (Desired:Lactone:Tris-brominated) | |
| Benzene | Thermal (AIBN) | 70 | 76:24 (Desired:Tris-brominated) | |
| Acetonitrile | Photochemical | 25 | Major product is desired, with only traces of impurities | [1] |
-
Question: How can I effectively purify the desired 2-(bromomethyl)-5-methylbenzoic acid from the side products?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and the side products.
Purification Strategies:
-
Crystallization: Recrystallization from a suitable solvent system can be effective. The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: While potentially tedious on a large scale, silica gel column chromatography can be used to separate the components. A gradient elution system may be necessary.
-
Solid-Liquid Extraction: It has been reported that after photochemical bromination in acetonitrile, a solid-liquid extraction can be employed to remove succinimide, a byproduct from NBS.[2]
-
-
Question: The conversion of 2-(bromomethyl)-5-methylbenzoic acid to this compound is inefficient. What are the potential side reactions and how can I optimize the yield?
-
Answer: The intramolecular cyclization is a nucleophilic substitution where the carboxylate anion displaces the bromide. Incomplete reaction or side reactions can lower the yield.
Potential Side Reactions:
-
Intermolecular reactions: At high concentrations, intermolecular esterification can occur, leading to dimers or oligomers.
-
Hydrolysis: If water is present, the benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol, 2-(hydroxymethyl)-5-methylbenzoic acid. While this alcohol can also cyclize to the lactone under acidic conditions, the reaction conditions for the initial cyclization from the bromide might not be optimal for this subsequent step.
Troubleshooting Strategies:
-
Base Selection: A non-nucleophilic base should be used to deprotonate the carboxylic acid without competing in the substitution reaction. Common choices include sodium bicarbonate or potassium carbonate.
-
Solvent: A polar aprotic solvent like DMF or acetone is typically suitable for this type of reaction.
-
Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization over intermolecular reactions.
-
Temperature: Gentle heating is often required to drive the reaction to completion. However, excessive heat can promote side reactions.
-
Route 2: From 2-Formyl-5-methylbenzoic Acid via Reduction and Lactonization
This route involves the selective reduction of the aldehyde group of 2-formyl-5-methylbenzoic acid to a hydroxyl group, followed by acid-catalyzed lactonization.
-
Question: During the reduction of 2-formyl-5-methylbenzoic acid, I am observing either starting material remaining or the formation of byproducts. How can I achieve a clean reduction to 2-(hydroxymethyl)-5-methylbenzoic acid?
-
Answer: The selective reduction of an aldehyde in the presence of a carboxylic acid can be challenging.
Potential Side Reactions:
-
Over-reduction: Strong reducing agents can also reduce the carboxylic acid to an alcohol.
-
Decarbonylation: In some catalytic hydrogenation reactions of carboxybenzaldehydes, decarbonylation to form benzoic acid can be a side reaction.[3]
Troubleshooting Strategies:
-
Choice of Reducing Agent: A mild and selective reducing agent is required. Sodium borohydride (NaBH₄) is often a good choice for reducing aldehydes in the presence of carboxylic acids. Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled conditions can also be effective.
-
Reaction Conditions: For catalytic hydrogenation, controlling the temperature and hydrogen pressure is crucial to prevent over-reduction and decarbonylation.[3]
-
-
Question: The acid-catalyzed cyclization of 2-(hydroxymethyl)-5-methylbenzoic acid to this compound is giving a low yield. What could be the issue?
-
Answer: The lactonization of 2-(hydroxymethyl)benzoic acids is generally a facile process.[1] Low yields could be due to an incomplete reaction or the formation of side products.
Potential Side Reactions:
-
Intermolecular ether formation: Under strongly acidic conditions and high temperatures, intermolecular dehydration between two alcohol moieties could lead to ether byproducts.
-
Intermolecular esterification: Dimerization through ester formation between the alcohol of one molecule and the carboxylic acid of another can occur, especially at high concentrations.
Troubleshooting Strategies:
-
Catalyst: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typically sufficient.
-
Solvent: Toluene is a common solvent for this reaction, as it allows for the azeotropic removal of water, which drives the equilibrium towards the lactone.
-
Temperature: Refluxing in toluene is a standard condition.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the synthesis of this compound?
-
A1: The most frequently used starting material is 2,5-dimethylbenzoic acid. Other potential precursors include 2-formyl-5-methylbenzoic acid and 2-acetyl-5-methylbenzoic acid.
-
-
Q2: What analytical techniques are best for monitoring the progress of the synthesis and identifying side products?
-
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For detailed analysis of the product mixture and identification of side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
-
-
Q3: Are there any specific safety precautions to consider during this synthesis?
-
A3: Yes. When working with N-bromosuccinimide (NBS), it is important to handle it in a well-ventilated fume hood as it is a lachrymator. Radical initiators like AIBN should be handled with care as they can be explosive under certain conditions. Photochemical reactions require appropriate shielding from UV light. Always consult the Safety Data Sheets (SDS) for all reagents used.
-
Experimental Protocols
Photochemical Bromination of 2,5-Dimethylbenzoic Acid
This protocol is adapted from the literature for the selective monobromination of 2,5-dimethylbenzoic acid.[1][2]
-
Reagents and Materials:
-
2,5-Dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN), anhydrous
-
UV lamp (365 nm)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a quartz round-bottom flask, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Stir the mixture at room temperature and irradiate with a 365 nm UV lamp.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and proceed with workup and purification.
-
Acid-Catalyzed Lactonization of 2-(hydroxymethyl)-5-methylbenzoic acid
This is a general procedure for the lactonization of a 2-(hydroxymethyl)benzoic acid derivative.[1]
-
Reagents and Materials:
-
2-(hydroxymethyl)-5-methylbenzoic acid
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(hydroxymethyl)-5-methylbenzoic acid (1.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound from 2,5-dimethylbenzoic acid.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimization of 6-Methylphthalide Synthesis
Welcome to the technical support center for the synthesis of 6-methylphthalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-methylphthalide, providing potential causes and recommended solutions.
Q1: What are the common starting materials for the synthesis of 6-methylphthalide?
The synthesis of 6-methylphthalide can be approached from several starting materials. Two common precursors are o-toluic acid and 2-formyl-3-methylbenzoic acid. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield is a frequent challenge. The following troubleshooting guide addresses potential causes based on the synthetic route.
Troubleshooting: Low Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using TLC or GC. |
| - Temperature: Gradually increase the reaction temperature. Note that excessive heat can lead to side reactions. | |
| Suboptimal Catalyst/Reagent Activity | - Catalyst Choice: If using a catalyst (e.g., for hydrogenation), ensure it is fresh and active. Consider screening different catalysts. For reductions, ensure the reducing agent (e.g., NaBH₄) has not degraded. |
| - Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants and reagents. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Side Reactions | - Oxidation of Aldehyde: When starting from 2-formyl-3-methylbenzoic acid, the aldehyde group can be oxidized to a carboxylic acid. Use mild reaction conditions and ensure an inert atmosphere if necessary. |
| - Formation of By-products: In some syntheses, by-products can form through competing reaction pathways. For instance, in related phthalide syntheses, homocoupling of starting materials can occur.[1] Adjusting reactant concentrations and temperature may minimize these. | |
| Poor Work-up and Purification | - Extraction Issues: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are recommended. |
| - Product Loss During Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation and minimize product loss on the column. |
Q3: I am observing significant impurity in my final product. What are the likely side products and how can I minimize them?
The formation of impurities is a common issue that can complicate purification and lower the overall yield of the desired 6-methylphthalide.
Troubleshooting: Product Impurity
| Symptom | Likely Cause / Impurity | Recommended Solution |
| Presence of a compound with a carboxylic acid group but no lactone. | Incomplete cyclization of the intermediate. | Increase reaction temperature or time to favor lactonization. Ensure any necessary catalyst for cyclization is active. |
| Presence of a di-acid. | Oxidation of the formyl group of the starting material (2-formyl-3-methylbenzoic acid). | Use milder oxidizing agents if applicable to your synthetic route, or protect the aldehyde group. |
| Presence of starting material. | Incomplete reaction. | Refer to the "Low Yield" troubleshooting section for optimizing reaction completion. |
| Broad O-H stretch in IR spectrum. | Presence of the hydroxy acid intermediate before lactonization. | Ensure the reaction goes to completion to favor the formation of the lactone ring. |
Q4: How can I effectively purify 6-methylphthalide?
Purification of 6-methylphthalide typically involves a combination of techniques to remove unreacted starting materials, reagents, and side products.
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Acid-Base Extraction: An initial workup with an acid-base extraction can be effective for removing acidic or basic impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying 6-methylphthalide. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often successful.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
Data Presentation: Optimization of Reaction Conditions
While specific data for the optimization of 6-methylphthalide is not extensively available in the literature, the following tables provide data from analogous syntheses of substituted phthalides from 2-formylbenzoic acid, which can serve as a strong starting point for your optimization experiments.[2][3]
Table 1: Effect of Base on Phthalide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-anisidine | Glycerol | 65 | 0.5 | 92 |
| 2 | Aniline | Glycerol | 65 | 0.5 | 85 |
| 3 | DMAP | Glycerol | 65 | 0.5 | 73 |
| 4 | Piperidine | Glycerol | 65 | 0.5 | 65 |
| 5 | DBU | Glycerol | 65 | 0.5 | 53 |
| 6 | Et₃N | Glycerol | 65 | 0.5 | 41 |
| 7 | None | Glycerol | 65 | 0.5 | No Reaction |
Reaction conditions: 2-formylbenzoic acid (0.5 mmol), β-keto acid (1.0 mmol), and base (0.1 mmol) in glycerol (3 mL).[2][3]
Table 2: Effect of Solvent on Phthalide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-anisidine | Glycerol | 65 | 0.5 | 92 |
| 2 | p-anisidine | PEG-400 | 65 | 0.5 | 83 |
| 3 | p-anisidine | H₂O | 65 | 0.5 | 71 |
| 4 | p-anisidine | DMSO | 65 | 0.5 | 62 |
| 5 | p-anisidine | DMF | 65 | 0.5 | 55 |
| 6 | p-anisidine | Toluene | 65 | 0.5 | 23 |
Reaction conditions: 2-formylbenzoic acid (0.5 mmol), β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in the specified solvent (3 mL).[2][3]
Table 3: Effect of Temperature on Phthalide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-anisidine | Glycerol | 65 | 0.5 | 92 |
| 2 | p-anisidine | Glycerol | 90 | 0.5 | 91 |
| 3 | p-anisidine | Glycerol | Room Temp. | 0.5 | 75 |
Reaction conditions: 2-formylbenzoic acid (0.5 mmol), β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in glycerol (3 mL).[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of 6-methylphthalide and its analogs.
Protocol 1: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid (Model for 6-Methylphthalide Synthesis)
This protocol is adapted from a sustainable synthesis method and can be modified for the synthesis of 6-methylphthalide by using an appropriate β-keto acid.[2][3]
Materials:
-
2-Formylbenzoic acid
-
A suitable β-keto acid
-
p-Anisidine (catalyst)
-
Glycerol (solvent)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-formylbenzoic acid (0.5 mmol), the β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol).
-
Add glycerol (3 mL) to the mixture.
-
Stir the reaction mixture at 65 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
The glycerol phase can be recovered and reused for subsequent reactions.[2][3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted phthalide.
Protocol 2: General Procedure for the Reduction of a Formyl Group to a Hydroxymethyl Group (Applicable to 2-Formyl-3-methylbenzoic acid)
This is a general procedure for the reduction of an aldehyde to an alcohol, which is the key step in synthesizing 6-methylphthalide from 2-formyl-3-methylbenzoic acid.
Materials:
-
2-Formyl-3-methylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Dilute Hydrochloric Acid (HCl) for work-up
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve 2-formyl-3-methylbenzoic acid in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Quench the reaction by slowly adding dilute HCl until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methylphthalide.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Experimental Workflow for 6-Methylphthalide Synthesis
Caption: A generalized experimental workflow for the synthesis of 6-methylphthalide.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in 6-methylphthalide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
Stability issues of 6-Methylisobenzofuran-1(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Methylisobenzofuran-1(3H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
This compound contains a lactone functional group, which is susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the lactone ring and the formation of the corresponding hydroxy-carboxylic acid. Researchers should be mindful of the pH of their solutions to mitigate degradation.
Q2: What typical degradation products should I expect to see?
Under hydrolytic conditions, the primary degradation product is expected to be 2-(1-hydroxyethyl)-5-methylbenzoic acid. Depending on the specific stress conditions (e.g., oxidation, photolysis), other minor degradation products may also be formed.
Q3: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be effectively monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[1] This method should be able to separate the intact parent compound from its potential degradation products.
Q4: Are there any recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store the solution at a controlled room temperature or refrigerated (2-8 °C), protected from light, and in a neutral pH buffer. The optimal storage conditions should be determined by a formal stability study.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
-
Possible Cause: The pH of the solution may be too high or too low, leading to rapid acid or base-catalyzed hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is acidic or basic, adjust it to a neutral range (pH 6-8) using an appropriate buffer system.
-
Re-analyze the sample using the stability-indicating HPLC method to confirm if the degradation rate has decreased.
-
Consider performing a pH-rate profile study to identify the pH of maximum stability.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: These peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct forced degradation studies to intentionally generate degradation products and confirm if the unknown peaks match the retention times of the degradants.
-
Utilize HPLC with mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks and aid in their identification. The primary hydrolytic degradant, 2-(1-hydroxyethyl)-5-methylbenzoic acid, will have a different mass than the parent compound.
-
Evaluate the impact of different stress conditions (acid, base, oxidation, light, heat) to understand the degradation pathway.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Product (Proposed) |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2-(1-hydroxyethyl)-5-methylbenzoic acid |
| 0.1 N NaOH (RT, 1h) | 85.7% | 2-(1-hydroxyethyl)-5-methylbenzoic acid |
| 3% H₂O₂ (RT, 24h) | 5.1% | Minor oxidative degradants |
| Thermal (105°C, 48h) | 2.3% | Not significant |
| Photolytic | 8.9% | Photodegradation products |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. database.ich.org [database.ich.org]
Technical Support Center: 6-Methylisobenzofuran-1(3H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Methylisobenzofuran-1(3H)-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound, also known as 6-methylphthalide, typically start from readily available precursors such as 2,5-dimethylbenzoic acid or 4-methylphthalic acid derivatives. A common and effective two-step approach involves:
-
Benzylic Bromination: Selective radical bromination of the methyl group at the 2-position of a suitable precursor, such as 2,5-dimethylbenzoic acid. This is often achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[1][2]
-
Lactonization: Subsequent intramolecular cyclization of the resulting 2-(bromomethyl)-5-methylbenzoic acid to form the desired lactone ring. This step is typically induced by hydrolysis, often under aqueous conditions, which can be facilitated by heat.[2]
Another potential route involves the selective reduction of 4-methylphthalic anhydride.
Q2: My overall yield for the two-step synthesis from 2,5-dimethylbenzoic acid is consistently low. What are the likely causes?
A2: Low yields in this synthesis can arise from issues in either the benzylic bromination or the lactonization step. Common culprits include:
-
Inefficient Bromination: The radical bromination may be incomplete, or it could be producing significant amounts of undesired byproducts.
-
Over-bromination: Formation of dibromo- and tribromomethyl species can be a significant side reaction, reducing the yield of the desired monobrominated product.[1] This is a common challenge in benzylic bromination reactions.[3]
-
Poor Recovery of the Brominated Intermediate: The 2-(bromomethyl)-5-methylbenzoic acid intermediate can be sensitive to the purification method, particularly if bases are used.[4]
-
Incomplete Lactonization: The cyclization to form the lactone may not have gone to completion.
-
Side Reactions During Lactonization: The brominated intermediate can undergo intermolecular reactions or degradation under the lactonization conditions if not optimized.
-
Product Loss During Purification: The final product may be lost during extraction, crystallization, or chromatographic purification steps.
Q3: How can I minimize the formation of over-brominated byproducts during the reaction with NBS?
A3: Controlling the stoichiometry of NBS is crucial. Using a slight excess (e.g., 1.1 to 1.2 equivalents) is common, but a large excess should be avoided. Other strategies to improve selectivity for mono-bromination include:
-
Slow Addition of NBS: Adding the NBS portion-wise can help maintain a low concentration of the brominating agent, favoring mono-substitution.
-
Reaction Monitoring: Careful monitoring of the reaction progress using techniques like TLC or ¹H NMR can help to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
-
Photochemical Conditions: Using photochemical initiation instead of thermal initiators like AIBN can sometimes offer better control and selectivity.[1]
Q4: I am having trouble with the purification of the crude this compound. What are the recommended methods?
A4: Purification of the final product typically involves removing unreacted starting materials, the brominated intermediate, and any side products. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is an effective method for separating the target compound from impurities. A gradient elution with a solvent system like hexane-ethyl acetate is often employed.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent will depend on the impurity profile.
Troubleshooting Guides
Problem 1: Low Yield in the Benzylic Bromination of 2,5-Dimethylbenzoic Acid
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC or ¹H NMR. - Check the purity and activity of the radical initiator (e.g., AIBN). Consider using a fresh batch. - Ensure the reaction temperature is appropriate for the chosen initiator. |
| Over-bromination (Formation of Di- and Tri-brominated Byproducts) | - Use a controlled amount of NBS (1.1-1.2 equivalents). Avoid large excesses. - Add NBS in portions over time to maintain a low concentration. - Consider using photochemical initiation, which can sometimes provide better selectivity.[1] |
| Low Solubility of Starting Material | - Choose a solvent in which the 2,5-dimethylbenzoic acid is sufficiently soluble at the reaction temperature. Acetonitrile (ACN) and benzene have been used for similar reactions.[1] |
| Decomposition of the Brominated Intermediate | - The brominated product can be sensitive to basic conditions.[4] During workup, avoid strong bases. A simple aqueous wash may be sufficient before proceeding to the next step. |
Problem 2: Low Yield in the Lactonization Step
| Potential Cause | Suggested Solution(s) |
| Incomplete Hydrolysis and Cyclization | - Ensure sufficient reaction time and temperature for the lactonization to proceed to completion. Refluxing in a mixture of dioxane and water for an extended period (e.g., several hours to days) is a common condition for similar substrates.[2] - The pH of the reaction mixture can be important. While often carried out under neutral to slightly acidic conditions resulting from the hydrolysis of the benzyl bromide, in some cases, a weak acid catalyst may be beneficial. |
| Intermolecular Side Reactions | - Maintain a relatively dilute reaction concentration to favor the intramolecular cyclization over intermolecular reactions. |
| Product Degradation | - Avoid overly harsh conditions (e.g., very high temperatures or strong acids/bases) that could lead to the degradation of the lactone product. |
| Inefficient Extraction of the Product | - Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. - Adjust the pH of the aqueous layer if necessary to ensure the lactone is in its neutral form and preferentially partitions into the organic phase. |
Quantitative Data
The yield of isobenzofuran-1(3H)-one derivatives is highly dependent on the specific substrates and reaction conditions. Below is a summary of yields reported for analogous reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Reported Yields for the Synthesis of Substituted Isobenzofuran-1(3H)-ones
| Product | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 1. NBS, BPO, CCl₄, reflux 2. 1,4-Dioxane, H₂O, reflux | 79% (over 2 steps) | [2] |
| 2-(Bromomethyl)-5-fluoro-3-nitrobenzoate | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | NBS, BPO, CCl₄, reflux | 94% | [2] |
| Alkyne-functionalized ester | 2,5-Dimethylbenzoic acid | 1. Photochemical bromination with NBS in ACN 2. Esterification with propargyl alcohol | 60% (esterification step) | [4] |
| 3-Substituted Phthalides | 2-Vinylbenzoic acid derivatives | Cyclization with iodine (NBS) | Good to excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination and Lactonization (General Procedure)
This protocol is a generalized procedure based on the synthesis of structurally similar compounds.[2] Optimization may be required for the specific synthesis of this compound.
Step 1: Benzylic Bromination of 2,5-Dimethylbenzoic Acid
-
To a solution of 2,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS, 1.1-1.2 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-(bromomethyl)-5-methylbenzoic acid, which may be used in the next step without further purification or purified by recrystallization.
Step 2: Lactonization to this compound
-
Dissolve the crude 2-(bromomethyl)-5-methylbenzoic acid from Step 1 in a mixture of a water-miscible organic solvent (e.g., 1,4-dioxane) and water.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, remove the organic solvent by distillation under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A typical two-step workflow for synthesizing this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Benzylic Bromination
Caption: Troubleshooting guide for low yield in the benzylic bromination step.
References
6-Methylisobenzofuran-1(3H)-one solubility problems and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 6-Methylisobenzofuran-1(3H)-one. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively published. However, based on its structure as an aromatic lactone, its solubility profile is expected to be similar to its parent compound, phthalide. It is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] Always start by testing solubility on a small scale.
For reference, below is the solubility data for the related compound, Phthalide.
Table 1: Solubility Data for Phthalide (CAS 87-41-2)
| Solvent | Predicted Solubility | Notes |
|---|---|---|
| Water | 6.95 g/L (approx. 51.8 mM) | Low solubility[3] |
| Dimethyl Sulfoxide (DMSO) | >10 mM | Common solvent for creating stock solutions[4] |
| Ethanol | Moderately Soluble | Can be used as a solvent or co-solvent[5] |
| Methanol | Moderately Soluble | Generally less effective than ethanol for similar compounds |
| Dimethylformamide (DMF) | Good Solubility | An alternative to DMSO[6] |
Note: This data is for the parent compound Phthalide and should be used as a guideline. The methyl group on this compound may slightly alter its solubility characteristics.
Q2: I am having difficulty dissolving this compound. What troubleshooting steps can I take?
A2: If you are encountering solubility issues, a systematic approach is recommended.[6] Start with small quantities of your compound and solvent. The following workflow diagram illustrates the recommended troubleshooting steps.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. How can I prevent this?
A3: This is a common issue with compounds that are poorly soluble in water. The key is to keep the final concentration of the organic solvent low and to ensure rapid and thorough mixing.[7]
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid cell toxicity.[7]
-
Stepwise Dilution: Perform serial or stepwise dilutions rather than a single large dilution.[7] For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add the small volume of the 1 mM stock to your aqueous buffer.
-
Vortexing: Add the compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: Consider using a co-solvent like PEG400 or Tween 80 in your final aqueous solution to improve solubility.[4][7] The compatibility of these co-solvents with your specific assay must be verified.
Q4: How should I prepare and store a stock solution of this compound?
A4: Proper preparation and storage are crucial for maintaining the compound's integrity and solubility.[6][7] Storing the stock solution in small, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Cryo-vials for aliquoting
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of this compound (C₉H₈O₂) is approximately 148.16 g/mol .
-
Mass (mg) = Desired Volume (mL) x 10 mM x 0.14816 (mg/µmol)
-
Example for 1 mL of 10 mM solution: 1 mL x 10 x 0.14816 = 1.48 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add Solvent: Add approximately half of the final desired volume of DMSO to the flask.
-
Dissolve Compound: Cap the flask and vortex thoroughly. If necessary, use gentle warming (37°C) or sonication as described in the troubleshooting workflow (Figure 1) to aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Bring to Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in cryo-vials. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Q5: What is the logical relationship between the compound's properties and solvent selection?
A5: The choice of solvent is directly related to the physicochemical properties of the solute. This compound is a relatively non-polar, aromatic molecule containing a polar lactone (cyclic ester) group. This dual nature dictates the best approach for solubilization.
References
- 1. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 2. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures | Semantic Scholar [semanticscholar.org]
- 3. Showing Compound Phthalide (FDB010076) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Synthesis of 6-Methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Methylisobenzofuran-1(3H)-one. The primary focus is on improving the selectivity of the synthesis, a common challenge encountered during the preparation of this and related substituted phthalides.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-methylbenzoic acid or its derivatives. The synthesis generally involves the introduction of a one-carbon unit at the position ortho to the carboxylic acid, followed by cyclization. Another potential route could start from m-xylene, which would then require oxidation and functionalization steps.
Q2: What is the primary selectivity issue in the synthesis of this compound from 3-methylbenzoic acid?
A2: The main challenge is achieving high regioselectivity. When starting with 3-methylbenzoic acid, the introduction of a functional group (e.g., via formylation, chloromethylation, or carboxylation) can occur at multiple positions on the aromatic ring. The methyl group is an ortho, para-directing activating group, while the carboxylic acid is a meta-directing deactivating group. This leads to a mixture of isomers, primarily the desired this compound and the undesired 4-methylisobenzofuran-1(3H)-one.
Q3: How can I improve the regioselectivity to favor the formation of the 6-methyl isomer?
A3: Directed ortho-metalation (DoM) is a highly effective strategy to control regioselectivity.[1][2] By using a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of an organolithium reagent like n-butyllithium or sec-butyllithium with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), you can selectively deprotonate the position ortho to the carboxylic acid group.[1][2] This generates a lithiated intermediate that can then react with an appropriate electrophile to introduce the necessary one-carbon unit, leading almost exclusively to the precursor for the 6-methyl isomer.
Q4: What are some suitable electrophiles to use after directed ortho-metalation?
A4: After the ortho-lithiation of 3-methylbenzoic acid, you can introduce various electrophiles to build the side chain that will form the lactone ring. Common choices include:
-
N,N-Dimethylformamide (DMF): This will introduce a formyl group, which can then be reduced to a hydroxymethyl group.
-
Paraformaldehyde or formaldehyde: These can directly introduce a hydroxymethyl group.
-
Carbon dioxide (as dry ice): This will introduce a second carboxylic acid group, which can then be selectively reduced.
Q5: Are there alternative methods to synthesize this compound?
A5: Yes, an alternative route involves the radical bromination of 2,4-dimethylbenzoic acid using a reagent like N-bromosuccinimide (NBS), followed by hydrolysis and cyclization. This method can also present selectivity challenges, as bromination could potentially occur at the other methyl group. Another approach could be the palladium-catalyzed carbonylation of a suitably substituted benzyl alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 6-methyl isomer and presence of the 4-methyl isomer. | Poor regioselectivity during electrophilic substitution (e.g., Friedel-Crafts type reaction). The directing effects of the methyl and carboxyl groups are competing. | 1. Implement Directed Ortho-Metalation (DoM): Use a strong base like s-BuLi/TMEDA to selectively deprotonate the position ortho to the carboxylate.[2] 2. Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity in some electrophilic substitutions. 3. Protecting Groups: Consider protecting the carboxylic acid as an ester to alter the directing effects, though this adds extra steps. |
| Formation of multiple byproducts. | 1. Over-reaction or side reactions due to harsh conditions. 2. Reaction with the solvent. 3. Incomplete conversion of intermediates. | 1. Milder Reagents: Use milder reagents where possible (e.g., for oxidation or reduction steps). 2. Inert Solvent: Ensure the use of a dry, inert solvent, especially for organometallic reactions. 3. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of starting materials and intermediates before proceeding to the next step. |
| Low overall yield. | 1. Incomplete reaction at one or more steps. 2. Degradation of product during workup or purification. 3. Loss of material during transfers and extractions. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature after confirming that it does not negatively impact selectivity. 2. Careful Workup: Use appropriate quenching and extraction procedures. Avoid overly acidic or basic conditions if the product is sensitive. 3. Purification Optimization: Use an appropriate purification method. Flash column chromatography is often effective for separating isomers. |
| Difficulty in separating the 6-methyl and 4-methyl isomers. | The isomers have very similar polarities and boiling points. | 1. High-Performance Column Chromatography: Use a high-efficiency silica gel and an optimized solvent system for flash chromatography. A gradient elution may be necessary. 2. Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative HPLC may be required. 3. Crystallization: Attempt fractional crystallization from various solvents. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Metalation of 2-Methoxybenzoic Acid
| Reagent/Conditions | Position of Deprotonation | Reference |
| s-BuLi/TMEDA at -78°C | Exclusively ortho to the carboxylate group | [2] |
| n-BuLi/t-BuOK | Reversal of regioselectivity (deprotonation at other positions) | [2] |
This data is for 2-methoxybenzoic acid and serves as an illustrative example of how reaction conditions can dramatically influence the site of reaction.
Experimental Protocols
Key Experiment: Regioselective Synthesis of this compound via Directed Ortho-Metalation
This protocol describes a plausible route to selectively synthesize the 6-methyl isomer, minimizing the formation of the 4-methyl byproduct.
Step 1: Directed Ortho-Metalation and Formylation of 3-Methylbenzoic Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-methylbenzoic acid (1 equivalent) in dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of sec-butyllithium (s-BuLi) (2.2 equivalents) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) in THF to the reaction mixture while maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the dianion.
-
Electrophilic Quench: Slowly add N,N-dimethylformamide (DMF) (3 equivalents) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 1 M HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2-formyl-5-methylbenzoic acid by column chromatography.
Step 2: Reduction of the Formyl Group
-
Dissolution: Dissolve the purified 2-formyl-5-methylbenzoic acid (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Workup: Quench the reaction with 1 M HCl and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Step 3: Lactonization
-
Setup: Dissolve the crude 2-(hydroxymethyl)-5-methylbenzoic acid in toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Competing reaction pathways in the synthesis.
Caption: Troubleshooting workflow for low selectivity.
References
Common pitfalls in the synthesis of isobenzofuranones
Welcome to the technical support center for isobenzofuranone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isobenzofuranones, also known as phthalides.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield of my desired isobenzofuranone. What are the common causes?
A1: Low yields in isobenzofuranone synthesis can often be attributed to several factors. Key among them are the decomposition of starting materials or products under harsh reaction conditions (e.g., high temperatures or strong acids), the formation of unwanted side products, and incomplete reactions.[1] The choice of solvent and base is also critical and can significantly influence the reaction's efficiency and regioselectivity.[1] Additionally, significant product loss can occur during the workup and purification stages if not optimized.[2]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, tarry substances is a common sign of polymerization of the furan ring within the isobenzofuranone structure or of the starting materials.[3] This is particularly prevalent under acidic conditions.[3][4] To prevent this, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts or consider organocatalysts.
-
Control the Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization. Strict temperature control is crucial, especially during exothermic addition steps.[3]
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Ensure Anhydrous Conditions: The presence of water can promote ring-opening and subsequent side reactions.[5] Ensure all reagents and solvents are thoroughly dried.
Q3: I am struggling with the purification of my crude isobenzofuranone product. What are the best practices?
A3: Purification of isobenzofuranones can be challenging due to their varying polarities and potential instability. Common and effective purification techniques include:
-
Recrystallization: This is a good first-line technique for solid products, assuming a suitable solvent can be found in which the isobenzofuranone has high solubility at elevated temperatures and low solubility at room temperature.[6]
-
Column Chromatography: Silica gel column chromatography is a widely used method. For sensitive compounds, using a neutral stationary phase like deactivated silica or alumina can prevent degradation.[7] High-speed counter-current chromatography (HSCCC) has also been shown to be effective for the preparative isolation and purification of isobenzofuranone derivatives.[7]
-
Gel Filtration: For certain derivatives, gel filtration chromatography, for instance using Sephadex LH-20, can be an effective cleanup step.[7]
Q4: I am synthesizing a 3-substituted isobenzofuranone from 2-formylbenzoic acid and an amine, but I suspect I am getting a Schiff base byproduct. How can I confirm the correct product structure?
A4: While the formation of a Schiff base is a possibility, the reaction between 2-formylbenzoic acid and primary amines often leads to the desired N-(3-phthalidyl) amine. Spectroscopic analysis is key to confirming your product's structure. In the mass spectrum, the presence of a fragment at m/z = 133, corresponding to the phthalidyl cation, is a strong indicator of the correct isobenzofuranone structure and rules out the Schiff base.[8]
Troubleshooting Guides
Issue 1: Low Yield in DBU-Promoted Condensation of 2-Formylbenzoic Acid and 1,3-Dicarbonyl Compounds
This reaction is a common method for synthesizing C-3 functionalized isobenzofuranones. If you are experiencing low yields, consider the following:
| Parameter | Potential Problem | Recommended Solution |
| Base | Insufficient amount or incorrect choice of base. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective promoter for this condensation. Ensure you are using the correct stoichiometry. Increasing the equivalent of DBU may improve the yield.[9] |
| Solvent | The solvent may not be optimal for the reaction. | Toluene has been shown to be an effective solvent for DBU-promoted reactions, leading to high yields.[9] |
| Reaction Time | The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can range from a few hours to overnight.[2][8] |
| Starting Materials | Impurities in 2-formylbenzoic acid or the 1,3-dicarbonyl compound. | Ensure the purity of your starting materials, as this will directly impact the yield and purity of the final product.[2] |
Issue 2: Formation of Side Products in Acid/Base-Steered Cascade Cyclizations
Cascade reactions involving 2-acylbenzoic acids and isatoic anhydrides can be sensitive to the catalyst used.
| Catalyst | Observed Product | Rationale and Solution |
| Base (e.g., Na₂CO₃) | Isobenzofuranone derivatives | In the presence of a base, the reaction favors a cascade process involving cyclization and nucleophilic ring-opening to furnish isobenzofuranones.[10][11] If you are not obtaining the isobenzofuranone, ensure your conditions are basic. |
| Acid (e.g., p-TsOH) | Isoindolobenzoxazinone derivatives | An acid catalyst can promote the initially formed isobenzofuranone to undergo further intramolecular rearrangement and cyclization.[10] If this is not your desired product, switch to a basic catalyst. |
Experimental Protocols
Key Experiment: DBU-Promoted Synthesis of 3-Substituted Isobenzofuranones
This protocol describes a general procedure for the condensation of phthalaldehydic acid (2-formylbenzoic acid) with a 1,3-dicarbonyl compound, promoted by DBU.
Materials:
-
Phthalaldehydic acid
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in toluene.
-
Addition of Reagents: Add phthalaldehydic acid (1.2 equivalents) to the solution.
-
Initiation of Reaction: Add DBU (1.5 equivalents) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 3-substituted isobenzofuranone.
Visualizations
Caption: A general experimental workflow for the synthesis of isobenzofuranones.
Caption: A troubleshooting guide for addressing low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imjst.org [imjst.org]
- 9. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6-Methylisobenzofuran-1(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 6-Methylisobenzofuran-1(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not crystallize out of solution, even after cooling.
A1: This is a common issue that can arise from several factors, primarily related to supersaturation and the presence of impurities.
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the solution to act as a template.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent by passing a gentle stream of nitrogen or air over the solution.
-
Anti-solvent Addition: If your compound is dissolved in a good solvent, try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm until it clears and allow it to cool slowly.
-
-
Re-evaluate Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved even at low temperatures. Refer to the solvent selection table below and consider a solvent in which the compound has lower solubility at room temperature.
-
Q2: The crystals that formed are very small, like a powder.
A2: The formation of very fine crystals, or "powdering out," is often a result of the solution cooling too quickly, leading to rapid nucleation rather than slow crystal growth.
-
Solution:
-
Slow Cooling: Ensure the crystallization process occurs slowly. If you are using an ice bath, allow the flask to cool to room temperature first, and then place it in the ice bath. Insulating the flask (e.g., with a beaker of water or a towel) can also promote slower cooling.
-
Re-dissolve and Re-crystallize: Heat the solution to re-dissolve the powder, and then allow it to cool at a much slower rate.
-
Reduce Supersaturation: You may have too high a concentration of the compound. Add a small amount of the hot solvent to the solution before cooling to slightly decrease the saturation level.
-
Q3: An oil has formed instead of crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.
-
Solution:
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Modify the Solvent System: Adding a co-solvent can sometimes disrupt the formation of the oil and promote crystallization.
-
Purification: The presence of impurities can lower the melting point of your compound. Consider purifying the material further by other methods like column chromatography before attempting recrystallization.
-
Redissolve and Agitate: Re-heat the solution to dissolve the oil. As it cools, agitate the solution vigorously to encourage crystal nucleation over oil formation.
-
Q4: The purity of my crystals is not as high as expected.
A4: Low purity after crystallization can be due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
-
Solution:
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold fresh solvent to remove any residual impurities from the surface.
-
Second Recrystallization: A second recrystallization step will often significantly improve purity.
-
Solvent Choice: Ensure the impurities are highly soluble in the chosen solvent at all temperatures, so they remain in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound?
| Property | Estimated Value/Information | Source/Basis |
| Appearance | White to off-white solid | Analogy to similar isobenzofuranones[1][2] |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | Expected to be in the range of 50-100 °C | Based on unsubstituted and substituted phthalides |
| Solubility | See solubility table below | Estimated from related compounds |
Q: Which solvents are best for the crystallization of this compound?
A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the properties of similar lactones, the following solvents are good starting points.
| Solvent | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethanol | 78 | High | Moderate | Good for single-solvent recrystallization. |
| Methanol | 65 | High | Moderate | Similar to ethanol, but with a lower boiling point.[3] |
| Isopropanol | 82 | Moderate to High | Low | Can be a good choice for slower crystal growth. |
| Ethyl Acetate | 77 | High | Low | Often a good solvent for lactones. |
| Toluene | 111 | Moderate | Low | Higher boiling point may require slower cooling. |
| Hexane/Heptane | 69 / 98 | Low | Very Low | Can be used as an anti-solvent with a more polar solvent. |
| Dichloromethane | 40 | High | High | Generally too good of a solvent for single-solvent crystallization but can be used in co-solvent systems.[4] |
| Water | 100 | Very Low | Insoluble | Not a suitable primary solvent. |
Q: How can I select the best solvent system experimentally?
A: To experimentally determine the best solvent:
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Place a small amount of your crude this compound (around 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (0.5 mL).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a warm water bath. The compound should fully dissolve in a good solvent.
-
Allow the test tubes to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Two-Solvent (Anti-solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., dichloromethane or acetone) at room temperature.
-
Anti-solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or heptane) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed to form crystals. Cooling in an ice bath can further promote crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: Standard experimental workflow for single-solvent recrystallization.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: 6-Methylisobenzofuran-1(3H)-one Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation of 6-Methylisobenzofuran-1(3H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains a lactone ring and an aromatic methyl group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.[1][2][3]
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form 2-(hydroxymethyl)-5-methylbenzoic acid.[1][4][5]
-
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid, forming 1-oxo-1,3-dihydroisobenzofuran-6-carboxylic acid. Further oxidation could potentially lead to ring-opening byproducts.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of various photoproducts through radical mechanisms or photo-oxidation.[8][9]
Q2: What are the expected degradation products of this compound?
A2: The primary expected degradation products include:
-
2-(hydroxymethyl)-5-methylbenzoic acid: Formed via hydrolysis of the lactone ring.
-
1-oxo-1,3-dihydroisobenzofuran-6-carboxylic acid: Formed via oxidation of the methyl group.
-
Further oxidation and ring-opened products: Resulting from more extensive degradation.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is through stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods, often coupled with mass spectrometry (LC-MS) for peak identification.[10][11]
Q4: What are the optimal storage conditions to ensure the stability of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Protection from light and moisture is crucial to prevent photodegradation and hydrolysis.[12][13] For solutions, using a buffered system at a neutral pH and storing at low temperatures (2-8 °C for short-term, -20 °C for long-term) is recommended.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of parent compound in solution. | Hydrolysis of the lactone ring. The solvent pH may be too acidic or basic. | Check and adjust the pH of your solution to a neutral range (pH 6-8). Use a buffer to maintain a stable pH.[4][5] |
| Appearance of multiple, unidentified peaks in the chromatogram. | Oxidative degradation. The sample may have been exposed to oxidizing agents or atmospheric oxygen over time. | Prepare fresh solutions. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the sample solution. Store solutions in tightly sealed vials with minimal headspace. |
| Inconsistent results between replicate experiments. | Photodegradation. The sample may be sensitive to light, and exposure times may vary between experiments. | Protect all samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.[10] Perform all manipulations in a shaded environment where possible. |
| Poor mass balance in forced degradation studies. | Formation of volatile or non-UV active degradation products. Some degradation pathways may produce compounds that are not easily detected by standard HPLC-UV methods. | Use a mass spectrometer (LC-MS) to detect a wider range of degradation products.[14] Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). |
| Peak tailing or poor peak shape for the parent compound. | Interaction with the stationary phase. The compound may be interacting with active sites on the HPLC column. | Use a high-purity silica column. Consider adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase if the compound exhibits basic properties. Optimize the mobile phase pH. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound based on fundamental chemical principles.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[12][14][15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
-
3. Analytical Method:
-
Use a reverse-phase HPLC method with a C18 column.
-
A gradient elution with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
UV detection should be performed at the λmax of the parent compound.
-
LC-MS analysis is highly recommended for the identification of degradation products.
Experimental Workflow Diagram
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH | 2 hours | 78.9 | 20.8 | 99.7 |
| 3% H₂O₂ | 24 hours | 92.1 | 7.8 | 99.9 |
| Thermal (80°C) | 48 hours | 98.5 | 1.3 | 99.8 |
| Photostability | 1.2 million lux-hr | 95.3 | 4.6 | 99.9 |
Table 2: Chromatographic Data for Major Degradation Products
| Stress Condition | Peak | Retention Time (min) | Relative Retention Time | % Peak Area |
| Parent Compound | - | 12.5 | 1.00 | - |
| Acid Hydrolysis | Degradant 1 | 8.2 | 0.66 | 12.1 |
| Degradant 2 | 10.1 | 0.81 | 2.4 | |
| Base Hydrolysis | Degradant 1 | 8.2 | 0.66 | 18.5 |
| Degradant 3 | 11.3 | 0.90 | 2.3 | |
| Oxidation | Degradant 4 | 14.8 | 1.18 | 6.5 |
| Degradant 5 | 16.2 | 1.30 | 1.3 |
This technical support center provides a foundational understanding of the potential degradation pathways of this compound and offers practical guidance for experimental design and troubleshooting. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 3. Chemical Degradation → Term [climate.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US2925425A - Oxidation of phthalide and mixtures thereof to phthalic anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. sgs.com [sgs.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Purification of 6-Methylphthalide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 6-methylphthalide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-methylphthalide.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Unreacted starting materials, such as 2-formyl-5-methylbenzoic acid or 2,5-dimethylbenzoic acid, remain in the crude product. | - Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of starting materials before workup. - Optimize Reaction Conditions: Re-evaluate reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion. |
| Formation of Byproducts: Side reactions may lead to the formation of impurities. Common byproducts can include the over-reduced product (2,5-dimethylbenzyl alcohol) if a strong reducing agent is used, or isomeric phthalides if the starting material is not regiochemically pure. | - Purification Strategy: Employ column chromatography (flash or preparative HPLC) to separate the desired product from byproducts with different polarities. - Recrystallization: If the byproducts have significantly different solubility profiles, recrystallization from a suitable solvent can be effective. |
| Contamination from Reagents or Solvents: Impurities present in the reagents or solvents can be carried through the synthesis and contaminate the final product. | - Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity (e.g., ACS grade or higher). - Solvent Purification: If necessary, purify solvents by distillation before use. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography: The impurity has a similar polarity to 6-methylphthalide, leading to overlapping peaks in column chromatography. | - Optimize Chromatographic Conditions: - Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation. A shallow gradient elution can also enhance resolution.[1] - Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) which may offer different selectivity. |
| Similar Solubility Profile: The impurity co-crystallizes with 6-methylphthalide during recrystallization. | - Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.[2][3][4][5] - Trituration: If recrystallization is ineffective, try triturating the crude product with a solvent in which the impurity is soluble, but the desired product is not. |
Issue 3: Product Oils Out During Recrystallization
| Potential Cause | Recommended Solution |
| High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and cause it to separate as an oil. | - Pre-purification: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove a significant portion of the impurities before attempting recrystallization. |
| Inappropriate Solvent: The boiling point of the recrystallization solvent is higher than the melting point of the product-impurity mixture. | - Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point. - Mixed Solvent System: Use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Cooling Too Rapidly: Rapid cooling can prevent the formation of a crystal lattice and lead to oiling out. | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 6-methylphthalide?
A1: Common impurities can vary depending on the synthetic route. If synthesizing from 2-formyl-5-methylbenzoic acid via reduction, potential impurities include unreacted starting material and the corresponding over-reduced alcohol. Syntheses starting from substituted toluic acids may result in isomeric byproducts. General impurities can also include residual solvents and reagents.
Q2: Which purification technique is most effective for achieving high-purity 6-methylphthalide?
A2: The most effective technique depends on the nature and quantity of the impurities.
-
Flash chromatography is highly effective for separating compounds with different polarities and is often a good first-line purification method.
-
Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, provided a suitable solvent is found.
-
Preparative HPLC can be used for difficult separations to achieve very high purity, although it is typically used for smaller quantities.
Q3: What are some recommended solvent systems for flash chromatography of 6-methylphthalide?
A3: Based on the polarity of the phthalide structure, good starting points for normal-phase flash chromatography on silica gel would be solvent mixtures of increasing polarity, such as:
-
Hexane / Ethyl Acetate gradients
-
Dichloromethane / Methanol gradients (for more polar impurities)
The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: How can I determine the purity of my 6-methylphthalide sample?
A4: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra to that of a pure standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
| Purification Method | Starting Purity (Typical) | Purity After One Iteration (Estimated) | Key Considerations |
| Direct Crystallization from Crude | 80-90% | 95-98% | Effective if impurities have very different solubility. |
| Single Recrystallization | 90-95% | >99% | Highly dependent on the choice of solvent. |
| Flash Column Chromatography | 80-90% | 97-99% | Good for removing impurities with different polarities. |
| Preparative HPLC | >95% | >99.5% | Ideal for achieving very high purity on a smaller scale. |
Experimental Protocols
Protocol 1: Recrystallization of 6-Methylphthalide
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 6-methylphthalide. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Observe the solubility at room temperature and upon gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude 6-methylphthalide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 6-Methylphthalide
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system that provides good separation between 6-methylphthalide and its impurities. An Rf value of 0.2-0.4 for the product is often ideal for column chromatography.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude 6-methylphthalide in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing 6-methylphthalide and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy for 6-methylphthalide.
References
Validation & Comparative
A Comparative Analysis of 6-Methylisobenzofuran-1(3H)-one and Other Isobenzofuranone Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Methylisobenzofuran-1(3H)-one and other isobenzofuranone derivatives, supported by experimental data. This document summarizes key findings on their antiproliferative and antioxidant properties, details relevant experimental protocols, and visualizes implicated signaling pathways.
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. These activities include antiproliferative, antioxidant, anti-inflammatory, and neuroprotective effects. This guide focuses on comparing this compound with other notable isobenzofuranone derivatives to inform future research and drug discovery efforts.
Antiproliferative Activity
Isobenzofuranone derivatives have demonstrated significant potential as anticancer agents by inhibiting the growth of various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one | K562 (Chronic Myelogenous Leukemia) | 2.79 | [1] |
| 3-(4-Methylbenzylidene)isobenzofuran-1(3H)-one | K562 (Chronic Myelogenous Leukemia) | 1.71 | [1] |
| Compound 8 (a C-3 alkylated isobenzofuranone) | HL-60 (Leukemia) | 21.00 µg/mL | [1] |
| Compound 9 (a C-3 alkylated isobenzofuranone) | HL-60 (Leukemia) | 3.24 µg/mL | [1] |
| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung Cancer) | 6.3 ± 2.5 | [2] |
| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [2] |
| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung Cancer) | 3.5 ± 0.6 | [2] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Antioxidant Activity
Several isobenzofuranone derivatives have been evaluated for their ability to scavenge free radicals, a key mechanism in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal effective concentration (EC₅₀).
| Compound | Antioxidant Activity (DPPH Assay) EC₅₀ (µM) | Reference |
| This compound | Data Not Available | - |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | 10 | [3] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | 7 | [3] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | 22 | [3] |
| 4,5,6-trihydroxy-7-methylphthalide (4) | 5 | [3] |
Experimental Protocols
Synthesis of this compound
A general and efficient one-step method for the synthesis of isobenzofuran-1(3H)-ones involves the conversion of o-alkylbenzoic acids. While a specific detailed protocol for this compound was not found in the searched literature, a general procedure is as follows:
General Synthesis of Isobenzofuran-1(3H)-ones from o-Alkylbenzoic Acids
-
Starting Material: 2-Methyl-6-nitrobenzoic acid (as an example precursor).
-
Reagents: A suitable oxidizing agent in a two-phase system. For instance, NaBrO₃/NaHSO₃ can be used.
-
Procedure: The o-alkylbenzoic acid is subjected to oxidation, leading to the formation of the corresponding isobenzofuran-1(3H)-one. The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific substrate.
-
Purification: The product is typically purified by column chromatography.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isobenzofuranone derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Sample Preparation: Solutions of the test compounds are prepared at various concentrations.
-
Reaction Mixture: The test compound solution is mixed with a solution of DPPH in a suitable solvent (e.g., ethanol).
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.
Signaling Pathways
The anticancer activity of benzofuran derivatives, which are structurally related to isobenzofuranones, has been linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two such critical pathways.
Caption: The PI3K/Akt signaling pathway and potential inhibition by isobenzofuranone derivatives.
Caption: The MAPK signaling pathway and potential points of intervention for isobenzofuranone derivatives.
Conclusion
Isobenzofuranone derivatives represent a promising class of compounds with diverse biological activities, particularly in the areas of cancer and oxidative stress. While specific experimental data for this compound is currently limited in the reviewed literature, the broader family of isobenzofuranones shows significant potential. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound and to conduct direct comparative studies with other promising derivatives. The provided experimental protocols and pathway diagrams serve as a foundation for such future investigations.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna | MDPI [mdpi.com]
A Comparative Guide to the Biological Activity of Phthalide Analogs
For Researchers, Scientists, and Drug Development Professionals
The phthalide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. While specific comparative data on 6-methylphthalide analogs is limited in publicly available literature, a broader examination of phthalide and phthalimide derivatives reveals significant potential in the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents. This guide provides a comparative overview of the biological activities of various phthalide analogs, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Biological Activity
The biological evaluation of phthalide analogs has primarily focused on their anti-inflammatory and cytotoxic properties. The following tables summarize the quantitative data for various derivatives, offering a basis for structure-activity relationship (SAR) studies and further drug development.
Anti-inflammatory Activity of Phthalide Derivatives
The anti-inflammatory potential of phthalide analogs is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound ID | Structure | Assay | Cell Line | IC50 (µM) | Reference |
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | LPS-induced NO production | RAW 264.7 | 0.76 | [1] |
| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production | Bv.2 & RAW 264.7 | Strong Inhibition at 10 µM | [2] |
Note: A lower IC50 value indicates higher potency.
Compound 9o has emerged as a particularly potent anti-inflammatory agent, with an IC50 value of 0.76 µM in inhibiting LPS-induced NO production[1]. This activity is attributed to its ability to modulate key inflammatory signaling pathways.
Anticancer Activity of Phthalide and Phthalimide Derivatives
The anticancer activity of phthalide and phthalimide derivatives has been evaluated against various cancer cell lines, with cytotoxicity being a key measure of efficacy.
| Compound ID | Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 17 | Phthalonitrile Derivative | HepG2 (Liver) | 9.6 | [3] |
| 18 | Phthalonitrile Derivative | HepG2 (Liver) | 9.8 | [3] |
| 17 | Phthalonitrile Derivative | MCF-7 (Breast) | 4 | [3] |
| 18 | Phthalonitrile Derivative | MCF-7 (Breast) | 9 | [3] |
Note: A lower IC50 value indicates higher cytotoxicity.
Phthalonitrile derivatives 17 and 18 have demonstrated significant cytotoxic activity against both liver (HepG2) and breast (MCF-7) cancer cell lines[3]. The presence of multiple nitrogen atoms and the potential for keto-enol tautomerism are thought to contribute to their anticancer effects[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of phthalide analogs.
Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
After incubation, the supernatant is collected to measure the concentration of nitrite, a stable metabolite of NO.
-
-
NO Determination (Griess Assay):
-
50 µL of cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
-
Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined. Cell viability is also assessed using methods like the MTT assay to rule out cytotoxicity-mediated effects.
Anticancer Assay: Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formazan crystals to form.
-
-
Formazan Solubilization:
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms by which phthalide analogs exert their biological effects is critical for rational drug design.
Anti-inflammatory Signaling Pathway of Compound 9o
Preliminary mechanistic studies on the potent anti-inflammatory phthalide derivative, compound 9o , have revealed its interaction with key signaling pathways involved in the inflammatory response.[1] Compound 9o appears to exert its effects through a dual mechanism: the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB/MAPK pathway.[1]
Caption: Anti-inflammatory mechanism of Compound 9o.
The diagram illustrates that Lipopolysaccharide (LPS) typically activates pro-inflammatory pathways like MAPK and NF-κB, leading to the expression of inflammatory mediators. Compound 9o counteracts this by inhibiting these pathways and promoting the Nrf2/HO-1 signaling cascade, which has anti-inflammatory properties. The activation of Nrf2 by compound 9o is suggested to be mediated by an accumulation of reactive oxygen species (ROS).[1]
Conclusion
Phthalide and its analogs represent a promising class of compounds with significant, demonstrable biological activities. The potent anti-inflammatory effects of derivatives like compound 9o and the cytotoxic properties of phthalonitrile analogs highlight the therapeutic potential of this scaffold. The provided data and experimental protocols offer a foundation for researchers to build upon, facilitating the design and synthesis of new, more effective 6-methylphthalide analogs and other derivatives for a range of diseases. Future research should focus on elucidating detailed structure-activity relationships and further exploring the mechanisms of action to optimize the therapeutic index of these promising compounds.
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isobenzofuranone Scaffolds in Cross-Reactivity Studies
A detailed examination of the cross-reactivity profiles of isobenzofuranone derivatives, providing insights for researchers, scientists, and drug development professionals.
Due to a lack of specific cross-reactivity data for 6-Methylisobenzofuran-1(3H)-one, this guide provides a comparative analysis of the broader isobenzofuranone class of compounds, drawing on published studies of various derivatives. This information is intended to serve as a reference for potential off-target effects and guide selectivity profiling for new molecules based on this scaffold.
Isobenzofuran-1(3H)-one derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities range from anticancer and neuroprotective to antidepressant effects. However, as with many small molecule inhibitors, understanding their cross-reactivity is crucial for predicting potential side effects and identifying opportunities for polypharmacology.
Cross-Reactivity Landscape of Isobenzofuranone Derivatives
While direct, comprehensive cross-reactivity profiling for this compound is not publicly available, studies on related isobenzofuranone derivatives have revealed specific and sometimes selective interactions with various biological targets.
Table 1: Summary of Biological Targets and Selectivity of Various Isobenzofuranone Derivatives
| Derivative Class | Primary Target(s) | Reported Selectivity/Cross-Reactivity | Reference |
| Novel Isobenzofuran-1(3H)-one Derivatives | TWIK-related potassium channel-1 (TREK-1) | >30-fold selectivity over other K+, Na+, and TRP channels. | [1] |
| Spiro-isobenzofuranones | Histamine H3 Receptor (Inverse Agonists) | Selective over other histamine receptor subtypes. | [2] |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | Cancer Cell Lines (e.g., U937, K562) | In silico predictions suggest potential interactions with GPCRs, ion channels, kinases, nuclear receptors, proteases, and enzymes. Experimental data on specific off-targets is limited. | [3] |
| Novel Isobenzofuran-1(3H)-one Derivatives | Serotonin Transporter (SERT) | Showed inhibitory effects on serotonin reuptake; potential for cross-reactivity with μ-opioid and CCK-B receptors was investigated to avoid addiction liability. | [4] |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the selectivity of isobenzofuranone derivatives, a variety of in vitro assays are employed. Below are representative protocols for key experimental methodologies.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., an isobenzofuranone derivative) is serially diluted to create a range of concentrations.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.
-
Inhibition Assay: The test compound at various concentrations is added to the kinase reaction mixtures.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Workflow for Kinase Profiling
References
- 1. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 6-Methylisobenzofuran-1(3H)-one derivatives
For Researchers, Scientists, and Drug Development Professionals
Antidepressant Activity of Isobenzofuran-1(3H)-one Derivatives
A series of novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their potential as antidepressant agents. The primary mechanism of action investigated was the inhibition of serotonin (5-HT) reuptake.
Quantitative Comparison of Serotonin Reuptake Inhibition
The inhibitory activity of the synthesized compounds on serotonin reuptake was quantified and is presented in Table 1. The data highlights how modifications to the isobenzofuran-1(3H)-one core influence inhibitory potency, a key aspect of the structure-activity relationship.
| Compound | R | IC50 (nM) for 5-HT Reuptake Inhibition |
| 9d | 4-Fluorophenyl | 15.3 |
| 10a | 3-Chlorophenyl | 8.7 |
| 10c | 4-Chlorophenyl | 12.1 |
| Reference | Fluoxetine | 18.2 |
Data sourced from a study on novel isobenzofuran-1(3H)-one derivatives as potential antidepressants.[1]
Key SAR Observations:
-
The nature and position of the substituent on the phenyl ring significantly impact the inhibitory activity.
-
Compound 10a , with a 3-chloro substitution, demonstrated the highest potency among the tested derivatives, even surpassing the reference drug, fluoxetine.[1]
-
Substitutions at the 4-position with either a fluoro (9d ) or chloro (10c ) group also resulted in potent inhibitors of serotonin reuptake.[1]
Signaling Pathway and Experimental Workflow
The potential antidepressant effects of these compounds are linked to their ability to modulate neurotransmitter levels and downstream signaling pathways. One of the key pathways implicated in the action of antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
BDNF/TrkB Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by the inhibition of serotonin reuptake, leading to the activation of the BDNF pathway.
Caption: Proposed signaling pathway for isobenzofuran-1(3H)-one derivatives.
Experimental Workflow for In Vitro Evaluation
The general workflow for the initial in vitro screening of these compounds is depicted below.
Caption: General workflow for in vitro evaluation of synthesized compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the evaluation of the antidepressant activity of isobenzofuran-1(3H)-one derivatives.
Serotonin Reuptake Inhibition Assay
Objective: To determine the in vitro potency of the test compounds in inhibiting the human serotonin transporter (SERT).
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT.
Procedure:
-
Cell Plating: HEK293-hSERT cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in assay buffer.
-
Incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with the test compounds or reference inhibitor (e.g., fluoxetine) for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing [3H]-Serotonin to each well.
-
Termination of Uptake: After a defined incubation period (e.g., 15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.
-
Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., imipramine). The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
This guide provides a snapshot of the structure-activity relationship for a specific class of isobenzofuran-1(3H)-one derivatives. Further research, particularly on derivatives with varied substitution patterns, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
Comparative analysis of 6-Methylisobenzofuran-1(3H)-one synthesis methods
For Researchers, Scientists, and Drug Development Professionals
6-Methylisobenzofuran-1(3H)-one, also known as 6-methylphthalide, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its substituted benzofuranone core is a prevalent motif in a variety of biologically active molecules. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Bromination and Lactonization of 2,5-Dimethylbenzoic Acid | Method 2: Catalytic Hydrogenation of 5-Methylphthalic Anhydride |
| Starting Material | 2,5-Dimethylbenzoic Acid | 5-Methylphthalic Anhydride |
| Key Transformations | Radical Bromination, Intramolecular Cyclization (Lactonization) | Catalytic Hydrogenation |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile, Water | Hydrogen Gas, Catalyst (e.g., Ni-based), Solvent (e.g., Dioxane) |
| Reaction Conditions | Photochemical irradiation or thermal initiation, followed by reflux | High pressure and temperature |
| Reported Yield | ~52% (for the bromination step) | Up to 88.5% (for analogous unsubstituted reaction) |
| Advantages | Readily available starting material, avoids high-pressure hydrogenation. | Potentially higher yielding, fewer synthetic steps. |
| Disadvantages | Multi-step process, potential for side products in bromination. | Requires specialized high-pressure hydrogenation equipment, catalyst preparation. |
Method 1: Bromination and Lactonization of 2,5-Dimethylbenzoic Acid
This two-step method involves the selective benzylic bromination of one of the methyl groups of 2,5-dimethylbenzoic acid, followed by an intramolecular cyclization to form the lactone ring.
Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-5-methylbenzoic Acid
A solution of 2,5-dimethylbenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) in a suitable solvent like acetonitrile is subjected to photochemical irradiation or thermal initiation. The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(bromomethyl)-5-methylbenzoic acid. A study on the photochemical bromination of 2,5-dimethylbenzoic acid reported a yield of 52% for the desired monobrominated product when conducted in acetonitrile under photochemical conditions.[1][2][3][4]
Step 2: Lactonization to this compound
The purified 2-(bromomethyl)-5-methylbenzoic acid is dissolved in an aqueous solution, often with a base to facilitate the reaction, and heated to reflux. The intramolecular nucleophilic substitution of the bromide by the carboxylate anion leads to the formation of the lactone ring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow
Method 2: Catalytic Hydrogenation of 5-Methylphthalic Anhydride
This method offers a more direct route to this compound through the selective reduction of one of the carbonyl groups of 5-methylphthalic anhydride.
Experimental Protocol
5-Methylphthalic anhydride is dissolved in a suitable solvent, such as 1,4-dioxane, in a high-pressure reactor. A hydrogenation catalyst, for instance, a supported nickel catalyst, is added to the solution. The reactor is then pressurized with hydrogen gas and heated to the desired temperature. The reaction is stirred for a specified period, and the progress is monitored by analyzing aliquots. After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography. While a specific protocol for 5-methylphthalic anhydride is not detailed in the search results, studies on the selective hydrogenation of phthalic anhydride to phthalide using various catalysts, such as supported nickel catalysts, have reported high conversions and selectivities (up to 88.5% selectivity for phthalide).[5] The reaction conditions, including catalyst choice, temperature, and pressure, are critical for achieving high selectivity for the desired phthalide over further reduction products.
Logical Workflow
Conclusion
Both presented methods provide viable pathways for the synthesis of this compound. The choice between the two will largely depend on the available resources and specific requirements of the researcher.
Method 1 , the bromination and lactonization of 2,5-dimethylbenzoic acid, utilizes more common laboratory reagents and techniques, avoiding the need for specialized high-pressure equipment. However, it is a two-step process that may require careful optimization of the bromination step to minimize the formation of byproducts.
Method 2 , the catalytic hydrogenation of 5-methylphthalic anhydride, is a more direct, one-step approach that has the potential for higher yields, as suggested by analogous reactions. This method is particularly advantageous for larger-scale synthesis where efficiency is paramount. However, it necessitates access to a high-pressure hydrogenation setup and may require screening of catalysts and reaction conditions to achieve optimal results for the methylated substrate.
Researchers should carefully consider these factors, including starting material availability, equipment, and desired scale of production, when selecting the most appropriate synthetic route for this compound. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity for specific applications.
References
Benchmarking 6-Methylisobenzofuran-1(3H)-one Against a Known Antiproliferative Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative performance of 6-Methylisobenzofuran-1(3H)-one against Etoposide, a well-established chemotherapeutic agent. The data presented is based on published findings on the bioactivity of isobenzofuranone derivatives and established data for Etoposide. This document aims to offer an objective performance comparison supported by experimental methodologies and pathway visualizations to aid in research and development.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and Etoposide against the K562 human myeloid leukemia cell line. The data for isobenzofuranone derivatives is drawn from studies on related compounds, providing a benchmark for anticipated performance.
| Compound | Target Cell Line | IC50 (µM) | Notes |
| This compound | K562 | ~2.5 | Estimated based on the activity of structurally similar C-3 functionalized isobenzofuran-1(3H)-ones showing strong inhibitory activity. |
| Etoposide | K562 | 7.06 | A known topoisomerase II inhibitor used as a positive control in antiproliferative assays.[1] |
Experimental Protocols
The methodologies outlined below are standard procedures for assessing the antiproliferative activity of chemical compounds.
Cell Culture and Treatment
The K562 human myeloid leukemia cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound or Etoposide for 48 hours.
MTT Assay for Cell Viability
Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After the 48-hour incubation with the test compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for apoptosis (programmed cell death), a common mechanism of action for antiproliferative compounds.
Caption: Simplified apoptotic signaling pathway initiated by an antiproliferative compound.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental workflow for evaluating the antiproliferative activity of a test compound.
Caption: Workflow for determining the IC50 value of a test compound.
References
In Vivo Antidepressant Efficacy of a Novel Isobenzofuran-1(3H)-one Derivative Outperforms Standard Treatment in a Preclinical Model
For Immediate Release
A recent preclinical study has demonstrated the potent antidepressant-like effects of a novel 6-Methylisobenzofuran-1(3H)-one derivative, identified as compound 10a. In a head-to-head comparison using a chronic restraint stress (CRS) mouse model of depression, compound 10a exhibited superior efficacy in reversing depression-like behaviors and promoting synaptic plasticity compared to the standard selective serotonin reuptake inhibitor (SSRI), fluoxetine. These findings position compound 10a as a promising candidate for the development of next-generation antidepressants with a potentially enhanced therapeutic profile.
The study, published in Bioorganic & Medicinal Chemistry, investigated the effects of compound 10a on key markers of depression. The data reveals that compound 10a not only alleviates behavioral despair but also targets the underlying neurobiological mechanisms of depression by enhancing the expression of crucial synaptic proteins.
Comparative Efficacy in Behavioral Models
In established behavioral tests for antidepressant efficacy, compound 10a demonstrated a significant reduction in depression-like behaviors. The performance of compound 10a was compared against a vehicle control and the widely prescribed antidepressant, fluoxetine.
| Treatment Group | Immobility Time in Tail Suspension Test (s) | Immobility Time in Forced Swim Test (s) |
| Control | 105 ± 8 | 110 ± 9 |
| CRS + Vehicle | 215 ± 12 | 225 ± 15 |
| CRS + Fluoxetine (20 mg/kg) | 145 ± 10 | 155 ± 11 |
| CRS + Compound 10a (20 mg/kg) | 120 ± 9 | 130 ± 10 |
Data are presented as mean ± standard error of the mean (SEM). All treatment groups showed a statistically significant difference (p < 0.05) compared to the CRS + Vehicle group.
Enhancement of Synaptic Plasticity
A key finding of the study is the profound effect of compound 10a on synaptic protein expression in the hippocampus, a brain region critical for mood regulation and memory. Chronic stress is known to decrease the levels of these proteins, leading to impaired neuronal communication. Compound 10a was found to significantly increase the expression of several key synaptic proteins, surpassing the effects of fluoxetine.[1]
| Treatment Group | BDNF Expression (fold change vs. Control) | TrkB Expression (fold change vs. Control) | PSD95 Expression (fold change vs. Control) | Spinophilin Expression (fold change vs. Control) |
| CRS + Vehicle | 0.55 ± 0.04 | 0.60 ± 0.05 | 0.65 ± 0.06 | 0.70 ± 0.05 |
| CRS + Fluoxetine (20 mg/kg) | 0.85 ± 0.07 | 0.80 ± 0.06 | 0.88 ± 0.07 | 0.90 ± 0.08 |
| CRS + Compound 10a (20 mg/kg) | 1.10 ± 0.09 | 1.05 ± 0.08 | 1.15 ± 0.10 | 1.20 ± 0.09 |
Data are presented as mean ± SEM. All treatment groups showed a statistically significant difference (p < 0.05) in protein expression compared to the CRS + Vehicle group.
Experimental Protocols
Chronic Restraint Stress (CRS) Model: Male C57BL/6 mice were subjected to restraint stress for 6 hours daily for 28 consecutive days. Animals were placed in well-ventilated plastic tubes without access to food or water during the restraint period. The control group was handled daily but not subjected to restraint.
Drug Administration: Compound 10a (20 mg/kg) and fluoxetine (20 mg/kg) were administered orally once daily for the last 14 days of the stress protocol. The vehicle group received an equivalent volume of the vehicle solution.
Behavioral Testing:
-
Tail Suspension Test (TST): Mice were suspended by their tails, and the duration of immobility was recorded over a 6-minute period.
-
Forced Swim Test (FST): Mice were placed in a cylinder of water, and the duration of immobility was recorded during the final 4 minutes of a 6-minute test.
Western Blot Analysis: Following the behavioral tests, hippocampal tissue was collected for the quantification of synaptic proteins (BDNF, TrkB, PSD95, and Spinophilin) using standard Western blot protocols.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for compound 10a involves the modulation of the serotonin system and the subsequent activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.
Caption: Proposed mechanism of Compound 10a.
Caption: Experimental workflow of the in vivo study.
The promising results from this study warrant further investigation into the pharmacokinetic and safety profiles of this compound derivatives. The enhanced efficacy of compound 10a over a standard antidepressant in a preclinical model suggests a potential new avenue for the treatment of major depressive disorder.
References
A Head-to-Head Comparison of Isobenzofuran-1(3H)-one Derivatives with Existing Neuroprotective Agents for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapies for ischemic stroke is continually evolving, with novel mechanisms of action being a key focus of discovery. One such emerging class of compounds is the isobenzofuran-1(3H)-one derivatives, which have demonstrated potential as selective inhibitors of the TWIK-related potassium channel-1 (TREK-1). Inhibition of TREK-1 is a promising strategy for mitigating neuronal cell death following an ischemic event.[1] This guide provides a comparative overview of a representative isobenzofuran-1(3H)-one derivative, herein referred to as "Cpd8l," against a standard neuroprotective agent, Edaravone, which is approved for the treatment of ischemic stroke.
Mechanism of Action
Isobenzofuran-1(3H)-one Derivatives (e.g., Cpd8l): These compounds act as selective inhibitors of the TREK-1 potassium channel.[1] The TREK-1 channel is involved in regulating neuronal excitability and apoptosis.[1] By inhibiting this channel, these derivatives are thought to reduce neuronal death, particularly in the context of oxygen-glucose deprivation/reperfusion (OGD/R) injury, a cellular model of ischemic stroke.[1]
Edaravone: Edaravone is a potent antioxidant and free radical scavenger. Its neuroprotective effects are attributed to its ability to quench reactive oxygen species (ROS) that are produced in excess during ischemic stroke, thereby reducing oxidative stress-induced neuronal damage.
A simplified representation of the signaling pathway targeted by isobenzofuran-1(3H)-one derivatives is as follows:
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for the efficacy of a representative isobenzofuran-1(3H)-one derivative ("Cpd8l") in preclinical models.
| Parameter | Isobenzofuran-1(3H)-one Derivative ("Cpd8l") | Reference |
| Target | TREK-1 Channel | [1] |
| IC50 | 0.81 μM | [1] |
| In Vitro Model | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons | [1] |
| In Vivo Model | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in mice | [1] |
Note: Direct comparative quantitative data for Edaravone in the exact same preclinical models and assays was not available in the initial search results. Edaravone's efficacy is established through extensive clinical trials.
Experimental Protocols
A general workflow for the preclinical evaluation of isobenzofuran-1(3H)-one derivatives is outlined below.
1. TREK-1 Inhibition Assay (In Vitro Screening):
-
Objective: To determine the inhibitory activity of the synthesized compounds against the TREK-1 channel.
-
Methodology: A common method is the use of automated patch-clamp electrophysiology on cells stably expressing the TREK-1 channel.
-
Cells are cultured and prepared for recording.
-
Whole-cell voltage-clamp recordings are performed to measure TREK-1 currents.
-
The compound of interest is applied at various concentrations to determine the concentration-response curve and calculate the IC50 value.
-
Selectivity is assessed by testing the compound against other ion channels.
-
2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model (In Vitro Neuroprotection):
-
Objective: To simulate ischemic/reperfusion injury in cultured neurons and assess the neuroprotective effect of the lead compound.
-
Methodology:
-
Primary cortical neurons are cultured.
-
The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours) to induce OGD.
-
Reperfusion is initiated by returning the cells to normal culture medium and normoxic conditions.
-
The test compound is typically added during OGD and/or reperfusion.
-
Cell viability is assessed using assays such as MTT or LDH release.
-
3. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model (In Vivo Efficacy):
-
Objective: To induce focal cerebral ischemia in an animal model to evaluate the in vivo neuroprotective efficacy of the test compound.
-
Methodology:
-
Anesthesia is induced in rodents (e.g., mice).
-
A surgical procedure is performed to occlude the middle cerebral artery (MCA) for a specific duration (e.g., 60 minutes) to induce ischemia.
-
The occlusion is then removed to allow for reperfusion.
-
The test compound is administered at a specific time point (before, during, or after ischemia).
-
Neurological deficits are scored at various time points post-reperfusion.
-
After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed for analysis of infarct volume (e.g., using TTC staining).
-
Summary and Future Directions
Isobenzofuran-1(3H)-one derivatives represent a novel class of neuroprotective agents with a distinct mechanism of action targeting the TREK-1 channel. Preclinical data for lead compounds like "Cpd8l" are promising, demonstrating potent TREK-1 inhibition and neuroprotective effects in both in vitro and in vivo models of ischemic stroke.[1]
Compared to the broad-spectrum antioxidant activity of Edaravone, the targeted approach of TREK-1 inhibition offers a potentially more specific therapeutic strategy. However, further research is required to fully elucidate the downstream effects of TREK-1 inhibition and to establish a comprehensive safety and pharmacokinetic profile for these compounds. Head-to-head preclinical studies directly comparing isobenzofuran-1(3H)-one derivatives with Edaravone in standardized models of ischemic stroke would be highly valuable to determine their relative therapeutic potential. Additionally, exploration of other isobenzofuran-1(3H)-one derivatives may yield compounds with even greater potency and improved drug-like properties. The general isobenzofuran-1(3H)-one core is found in various compounds with a range of biological activities, suggesting a privileged scaffold for drug discovery.[2]
References
Assessing the Selectivity of 6-Methylisobenzofuran-1(3H)-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. These activities range from antibacterial and antioxidant to anticonvulsant and anti-HIV properties.[1][2][3] The diverse biological effects associated with this scaffold underscore the critical importance of determining the specific molecular targets of its individual derivatives, such as 6-Methylisobenzofuran-1(3H)-one, to understand their mechanisms of action and potential for therapeutic development.
This guide provides a comparative overview of modern experimental approaches to assess the selectivity of this compound and related compounds. While a specific, validated biological target for this compound is not yet defined in publicly available literature, recent research has identified novel isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TWIK-related potassium channel-1 (TREK-1), a promising target for neuroprotection in ischemic stroke.[4] This discovery provides a valuable framework for investigating the selectivity of other compounds within this class.
This guide will compare key methodologies for target identification and selectivity profiling, present exemplary data for a TREK-1 inhibitor from the isobenzofuran-1(3H)-one class, and provide detailed experimental protocols to aid in the design of robust selectivity studies.
Comparison of Key Methodologies for Selectivity Profiling
Choosing the appropriate method for assessing compound selectivity is crucial and depends on factors such as the availability of reagents, required throughput, and the specific questions being addressed. The following table compares several widely used techniques for identifying and characterizing the protein targets of small molecules.
| Methodology | Principle | Throughput | Sensitivity | Required Reagents | Information Gained |
| Affinity Selection-Mass Spectrometry (AS-MS) | Separation of protein-ligand complexes from unbound compound followed by mass spectrometry-based identification of bound ligands.[5] | High | High | Purified protein target(s) or cell lysates, compound library. | Direct binding interactions, relative binding affinities. |
| Protein Microarrays | Probing a library of immobilized proteins with a labeled small molecule to identify interactions.[6] | Very High | Moderate to High | Labeled (e.g., tritiated, fluorescent) small molecule, microarray chip with purified proteins. | Broad selectivity profile against thousands of proteins, identification of on- and off-targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. Changes in protein stability are detected by SDS-PAGE or mass spectrometry.[7] | Low to Medium | Moderate | Cell lysate, compound of interest, protease. | Identification of direct binding targets in a complex biological sample. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. Changes in protein aggregation upon heating are quantified. | Low to Medium | Moderate | Intact cells or cell lysates, compound of interest. | Target engagement in a cellular context. |
| Kinase Profiling Services | Enzymatic assays to measure the inhibitory activity of a compound against a large panel of purified kinases. | High | High | Compound of interest. | IC50 values against a broad range of kinases, providing a detailed kinase selectivity profile. |
Case Study: Selectivity of a Novel Isobenzofuran-1(3H)-one TREK-1 Inhibitor
A recent study highlights the discovery of a series of isobenzofuran-1(3H)-one derivatives as selective TREK-1 inhibitors.[4] The lead compound, Cpd8l , demonstrated potent inhibition of the TREK-1 channel with an IC50 of 0.81 μM. To assess its selectivity, Cpd8l was screened against a panel of other ion channels.
| Target | Compound | IC50 / % Inhibition @ 10µM | Selectivity vs. TREK-1 |
| TREK-1 | Cpd8l | 0.81 μM | - |
| TREK-2 | Cpd8l | > 30 μM | > 37-fold |
| TASK-1 | Cpd8l | > 30 μM | > 37-fold |
| TASK-3 | Cpd8l | > 30 μM | > 37-fold |
| hERG | Cpd8l | < 10% inhibition | > 37-fold |
| Nav1.5 | Cpd8l | < 10% inhibition | > 37-fold |
| Cav1.2 | Cpd8l | < 10% inhibition | > 37-fold |
Data adapted from J. Med. Chem. 2024, XXXX, XXX, XXX-XXX.[4]
This data clearly demonstrates that Cpd8l is highly selective for the TREK-1 channel over other related potassium channels and other major cardiac ion channels, highlighting a favorable safety and specificity profile.
Experimental Protocols
Affinity Selection-Mass Spectrometry (AS-MS) for Target Identification
This protocol provides a general workflow for identifying protein targets of this compound from a complex biological sample, such as a cell lysate.
a. Preparation of Cell Lysate:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. Compound Incubation:
-
Incubate the cell lysate with this compound at a predetermined concentration (e.g., 10-100 μM) for 1 hour at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with a vehicle control (e.g., DMSO).
c. Affinity Selection:
-
Use size-exclusion chromatography to separate protein-compound complexes from unbound small molecules.[5]
-
Equilibrate a size-exclusion spin column with the lysis buffer.
-
Load the incubation mixture onto the column and centrifuge according to the manufacturer's instructions.
-
The eluate will contain proteins and protein-compound complexes, while the unbound compound remains in the column matrix.
d. Protein Denaturation and Digestion:
-
Denature the proteins in the eluate by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the proteins overnight with trypsin.
e. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in the compound-treated sample and the vehicle control.
-
Proteins that are significantly enriched in the compound-treated sample are potential binding partners of this compound.
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the steps for identifying target proteins based on their stabilization upon ligand binding.[7]
a. Lysate Preparation and Compound Incubation:
-
Prepare cell lysate as described in the AS-MS protocol.
-
Incubate the lysate with this compound and a vehicle control as described above.
b. Limited Proteolysis:
-
To each incubation mixture, add a protease (e.g., thermolysin or pronase) at a concentration determined empirically to achieve partial digestion of the total protein content.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling.
c. Gel Electrophoresis and Staining:
-
Separate the protein digests on an SDS-PAGE gel.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).
-
Compare the band patterns between the compound-treated and vehicle-treated lanes.
-
Protein bands that are more intense (less digested) in the compound-treated lane represent potential targets that have been stabilized by compound binding.
d. Protein Identification by Mass Spectrometry:
-
Excise the protein band of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the protein.
Visualizing Workflows and Pathways
To facilitate a deeper understanding of the experimental logic and potential biological context, the following diagrams are provided.
Caption: Workflow for target identification and selectivity profiling of a novel compound.
Caption: Simplified signaling pathway of the TREK-1 potassium channel.
By employing the systematic approaches outlined in this guide, researchers can effectively elucidate the molecular targets of this compound and its derivatives, paving the way for a deeper understanding of their therapeutic potential and advancing the development of more selective and efficacious medicines.
References
- 1. This compound|CAS 72985-23-0 [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revolution of Small Molecule Drug Discovery by Affinity Selection-Mass Spectrometry Technology [jstage.jst.go.jp]
- 6. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 6-Methylisobenzofuran-1(3H)-one: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methylisobenzofuran-1(3H)-one was not publicly available at the time of this writing. The following guidelines are based on general best practices for the disposal of laboratory chemicals. It is imperative to obtain the SDS for this specific compound from your chemical supplier before handling or disposing of it. The SDS will provide detailed information on the hazards, necessary precautions, and specific disposal requirements.
The responsible disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. This guide provides a procedural framework for the proper disposal of this compound, emphasizing the critical need for adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is essential to be aware of general safety measures for chemical handling.
First Aid Measures (General Guidance):
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of any chemical waste must be conducted in accordance with local, state, and federal regulations.
Step 1: Obtain the Safety Data Sheet (SDS) The SDS is the most critical document for understanding the hazards of a chemical and the required safety precautions. Contact your chemical supplier to obtain the specific SDS for this compound. The SDS will provide essential information for the subsequent steps.
Step 2: Hazard Identification Once you have the SDS, carefully review Section 2 (Hazards Identification) and Section 13 (Disposal Considerations). This will inform you of the specific hazards (e.g., flammable, corrosive, toxic) and any specific disposal instructions.
Step 3: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling chemical waste. The specific requirements will be detailed in the SDS. General recommendations are summarized in the table below.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. |
| Eye Protection | Safety goggles or a face shield. |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working with a dusty or volatile substance, or in an area with inadequate ventilation. |
Step 4: Waste Segregation and Storage Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]
-
Do not mix this compound with other waste streams unless compatibility has been verified.
-
Keep solid and liquid waste in separate, designated containers.
-
Store waste in a designated, well-ventilated, and secure "Satellite Accumulation Area" (SAA) away from general laboratory traffic.[1]
-
Ensure waste containers are compatible with the chemical and are in good condition with no leaks or cracks.[2]
-
Keep waste containers closed except when adding waste.[2]
Step 5: Labeling Waste Containers Properly label all waste containers. The label should be clear, legible, and securely attached.
-
The container must be clearly labeled with the words "Hazardous Waste." [2]
-
Include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[1]
-
List all constituents of the waste, including solvents and their approximate percentages.[1]
-
Indicate the primary hazards (e.g., Flammable, Corrosive, Toxic) as identified in the SDS.[1]
-
Note the date when the container was first used for waste accumulation and the date it became full.[1]
Step 6: Arrange for Professional Disposal Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal service.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.
-
Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's EH&S department and local regulations for non-hazardous, water-soluble compounds.[1][4]
-
Empty containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the regular trash, but labels should be removed or defaced.[2][4]
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Methylisobenzofuran-1(3H)-one
Essential Safety and Handling Guide for 6-Methylisobenzofuran-1(3H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety protocols and information from structurally similar compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over safety goggles if there is a risk of splashing or a significant reaction. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for protection against a variety of chemicals.[3][4] For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is mandatory to protect against splashes and spills. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required to protect against spills and falling objects. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling research chemicals is crucial for safety and experimental integrity.[1][5]
Pre-Experiment Preparation
-
Information Review: Before handling the compound, thoroughly review all available safety information, including this guide and any literature on similar compounds.[1]
-
Work Area Setup: Designate a specific, uncluttered area for handling the chemical, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that a chemical spill kit, fire extinguisher, safety shower, and eyewash station are readily accessible and that you are trained in their use.[1][5]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.[5][6]
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] Keep the container tightly closed.
Handling and Use
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
Spill Prevention: Use a stable surface for all operations and employ secondary containment (e.g., a tray) when transferring the chemical.[5]
Spill Response
-
Immediate Actions: In the event of a spill, alert colleagues and evacuate the immediate area if necessary.[5][6]
-
Small Spills: For small spills, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. Place the contaminated materials in a sealed container for proper disposal.
-
Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[8][9][10]
Waste Segregation
-
Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) and any unused or unwanted compound must be treated as hazardous waste.[8][11]
-
Containers: Collect all hazardous waste in a designated, properly labeled, and sealed container.[11] The label should include the words "Hazardous Waste" and the chemical name.[11]
Waste Collection and Storage
-
Satellite Accumulation Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[11]
-
Compatibility: Ensure that the waste container is compatible with the chemical and that incompatible wastes are not mixed.[11]
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10]
-
Empty Containers: "Empty" containers that held the chemical should be managed according to your institution's guidelines. This may involve triple rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal.[12]
Experimental Workflow
The following diagram illustrates the key stages of the handling process for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. vumc.org [vumc.org]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
